Pkmyt1-IN-8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H16F3N5O2 |
|---|---|
分子量 |
379.34 g/mol |
IUPAC名 |
6-amino-7-(3-hydroxy-2,6-dimethylphenyl)-2-methyl-4-(trifluoromethyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H16F3N5O2/c1-6-4-5-9(26)7(2)12(6)25-14(21)11(15(22)27)10-13(17(18,19)20)23-8(3)24-16(10)25/h4-5,26H,21H2,1-3H3,(H2,22,27) |
InChIキー |
XFOOQOBHVCPRRK-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Pkmyt1-IN-8: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of Pkmyt1-IN-8, a potent inhibitor of the Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). It details the inhibitor's biochemical activity, its cellular effects, and the underlying signaling pathways it modulates. This guide consolidates quantitative data, outlines key experimental methodologies, and provides visual representations of the inhibitor's mechanism of action to support further research and development.
Executive Summary
PKMYT1 is a critical negative regulator of the cell cycle, functioning as a key component of the G2/M checkpoint.[1][2][3] By phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), PKMYT1 prevents premature entry into mitosis, allowing time for DNA repair.[1][2][4] In many cancer cells, particularly those with a defective G1/S checkpoint (e.g., p53 mutations), reliance on the G2/M checkpoint for survival is heightened.[1][3] this compound is a chemical inhibitor designed to target this vulnerability. By blocking PKMYT1's kinase activity, this compound forces cancer cells into premature and unregulated mitosis, leading to a form of cell death known as mitotic catastrophe.[4] This targeted approach makes PKMYT1 inhibition a promising strategy in oncology.
Quantitative Data Summary
This compound has been characterized through various biochemical and cellular assays to determine its potency and selectivity. The following table summarizes the key quantitative metrics.
| Target/Cell Line | Assay Type | Metric | Value | Reference |
| PKMYT1 | Kinase Inhibition | IC50 | 9 nM | [5] |
| EPHB3 | Kinase Inhibition | IC50 | 1.79 µM | [5] |
| EPHA1 | Kinase Inhibition | IC50 | 3.17 µM | [5] |
| KIT | Kinase Inhibition | IC50 | 4.29 µM | [5] |
| EPHB1 | Kinase Inhibition | IC50 | 6.32 µM | [5] |
| EPHA2 | Kinase Inhibition | IC50 | 6.83 µM | [5] |
| EPHA3 | Kinase Inhibition | IC50 | 8.10 µM | [5] |
| EPHB2 | Kinase Inhibition | IC50 | 10.9 µM | [5] |
| OVCAR3 Cancer Cells | Cell Proliferation | GI50 | 2.02 µM | [5] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
-
GI50 (Half-maximal growth inhibition): The concentration of a compound that inhibits the growth of a cell population by 50%.
Core Mechanism of Action: G2/M Checkpoint Abrogation
The primary mechanism of action for this compound is the inhibition of PKMYT1 kinase activity, which leads to the disruption of the G2/M cell cycle checkpoint.
3.1 The Role of PKMYT1 in Cell Cycle Control
PKMYT1, along with its fellow WEE1 family kinase member, WEE1, acts as a crucial gatekeeper for mitotic entry.[1][3] Its main function is to phosphorylate CDK1 (also known as cdc2) at two specific inhibitory sites: Threonine-14 (Thr14) and Tyrosine-15 (Tyr15).[1][2] This dual phosphorylation inactivates the CDK1/Cyclin B1 complex, also known as the M-phase Promoting Factor (MPF), which is the master regulator of entry into mitosis.[1][2]
While WEE1 kinase acts primarily within the nucleus, PKMYT1 is anchored to the membranes of the Golgi apparatus and endoplasmic reticulum in the cytoplasm.[1] This localization allows PKMYT1 to not only phosphorylate CDK1 but also to sequester the inactive CDK1/Cyclin B1 complex in the cytoplasm, further preventing its nuclear entry and the initiation of mitosis.[1][3] This process is a key part of the DNA damage response; by arresting the cell cycle at the G2/M transition, PKMYT1 provides a window for cellular machinery to repair damaged DNA before the cell commits to division, thus preventing genomic instability.[1][2][6]
3.2 Effects of this compound Inhibition
This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of PKMYT1, blocking its catalytic activity.[4] The consequences of this inhibition are:
-
Prevention of CDK1 Inhibitory Phosphorylation: this compound directly prevents the phosphorylation of CDK1 at Thr14 and Tyr15 by PKMYT1.
-
Premature CDK1 Activation: The absence of these inhibitory phosphate (B84403) groups allows the activating phosphorylation at Thr161 by CDK-activating kinase (CAK) to dominate, leading to a hyperactive CDK1/Cyclin B1 complex.[1][3]
-
G2/M Checkpoint Abrogation: The active MPF complex translocates to the nucleus and initiates the cascade of events leading to mitosis, even in the presence of DNA damage.[1]
-
Mitotic Catastrophe: For cancer cells with existing DNA damage and a high reliance on the G2/M checkpoint, this forced entry into mitosis is lethal. The attempt to segregate damaged chromosomes leads to widespread genomic disarray, triggering apoptosis in a process termed "mitotic catastrophe".[4]
The following diagram illustrates the PKMYT1 signaling pathway and the intervention point of this compound.
Caption: PKMYT1 Pathway and this compound Inhibition Point.
Other Affected Signaling Pathways
Overexpression of PKMYT1 has been linked to the activation of several other pro-tumorigenic signaling pathways. While direct modulation by this compound on these pathways is still under investigation, targeting PKMYT1 may have broader downstream effects. These associated pathways include:
-
Wnt/β-catenin Signaling: Increased PKMYT1 can lead to the stabilization of β-catenin and enhanced Wnt signaling.[1]
-
Notch Signaling: PKMYT1 overexpression has been shown to drive the Notch signaling pathway in some cancers.[1][7]
-
MAPK Signaling: Knockdown of PKMYT1 has been observed to inhibit the phosphorylation of ERK1/2 and p38, key components of the MAPK pathway.[8]
Detailed Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize inhibitors like this compound.
5.1 In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the IC50 of an inhibitor against a purified kinase. The Transcreener® ADP² Kinase Assay is a common platform for this purpose.[1]
Principle: The assay measures the amount of ADP produced during the kinase reaction. An antibody-fluorophore tracer mix detects the ADP; as more ADP is produced, the tracer is displaced, causing a change in fluorescence polarization.
Methodology:
-
Reagent Preparation: Prepare assay buffer, ATP solution, PKMYT1 enzyme, a suitable peptide substrate (e.g., a fragment of CDK1), and serial dilutions of this compound.
-
Kinase Reaction: In a 384-well plate, add the PKMYT1 enzyme to wells containing different concentrations of this compound or DMSO (vehicle control).
-
Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the ADP² Detection Mix, which contains the ADP antibody and tracer.
-
Measurement: Incubate for 60 minutes to allow the detection reaction to equilibrate. Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert fluorescence polarization values to ADP concentration using a standard curve. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
5.2 Cellular Proliferation Assay
This protocol describes a method to determine the GI50 of an inhibitor on a cancer cell line.
Principle: Cell viability is assessed using a colorimetric assay (e.g., CCK-8 or MTT) where a reagent is bioreduced by metabolically active cells into a colored formazan (B1609692) product. The amount of color produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., OVCAR3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (typically a 10-point, 3-fold serial dilution) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., CCK-8) to each well and incubate for 1-4 hours, allowing for color development.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the vehicle-treated control wells. Plot the percent growth inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the GI50 value.
5.3 Cell Cycle Analysis by Flow Cytometry
This protocol details how to assess the effect of an inhibitor on cell cycle distribution.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in the G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.
Methodology:
-
Cell Treatment: Culture cells in larger format plates (e.g., 6-well plates) and treat with this compound at one or more concentrations (e.g., 1x and 5x GI50) and a vehicle control for a set time (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells (to include apoptotic cells). Wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation: Use cell cycle analysis software to model the resulting DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases. A successful PKMYT1 inhibitor would be expected to cause a reduction in the G2/M population as cells are forced prematurely into mitosis. An increase in the sub-G1 population would indicate apoptosis.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. europeanreview.org [europeanreview.org]
- 8. researchgate.net [researchgate.net]
The Role of PKMYT1 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a crucial regulator of the cell cycle, plays a pivotal role in the G2/M transition. As a member of the WEE1 family of kinases, PKMYT1 acts as a gatekeeper for mitotic entry, ensuring the fidelity of cell division by preventing premature activation of the Cyclin B1-CDK1 complex. Its dysregulation is frequently observed in various malignancies, making it an attractive target for novel cancer therapeutics. This technical guide provides an in-depth overview of the core functions of PKMYT1 in the cell cycle, its regulatory mechanisms, and its implications in oncology. Detailed signaling pathways, quantitative data, and key experimental methodologies are presented to facilitate further research and drug development efforts in this area.
Core Function of PKMYT1 in the G2/M Checkpoint
PKMYT1 is a dual-specificity kinase that primarily functions to inhibit the activity of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitosis. This inhibition is critical for preventing cells from prematurely entering mitosis, particularly in the presence of DNA damage.[1][2]
Mechanism of Action:
PKMYT1 exerts its inhibitory effect on the Cyclin B1-CDK1 complex (also known as the M-phase Promoting Factor or MPF) through the phosphorylation of two key residues within the ATP-binding site of CDK1:
Phosphorylation at these sites sterically hinders the binding of ATP, thereby inactivating the kinase activity of CDK1 and arresting the cell cycle at the G2 phase.[2] This provides a crucial window for DNA repair before the cell commits to mitosis, thus preventing "mitotic catastrophe" and subsequent cell death.[1]
Subcellular Localization:
Unlike its nuclear counterpart WEE1, PKMYT1 is primarily localized to the cytoplasm, with its C-terminal domain anchored to the membranes of the Golgi apparatus and the endoplasmic reticulum.[1] This strategic positioning allows PKMYT1 to act on the cytoplasmic pool of the Cyclin B1-CDK1 complex.[1][3] Furthermore, PKMYT1 can sequester the Cyclin B1-CDK1 complex in the cytoplasm, further restricting its nuclear entry and access to mitotic substrates.[3][4]
Signaling Pathways and Regulation
The activity of PKMYT1 is tightly regulated by a complex network of upstream kinases and phosphatases, ensuring a timely and controlled entry into mitosis.
Regulation of PKMYT1 Activity
Several key signaling proteins modulate the function of PKMYT1:
-
Polo-like kinase 1 (PLK1): During G2 checkpoint recovery, PLK1 negatively regulates PKMYT1 through direct phosphorylation, leading to the inactivation of PKMYT1.[1][3] This allows for the subsequent activation of CDK1 and mitotic entry.
-
AKT (Protein Kinase B): AKT can phosphorylate and downregulate PKMYT1 activity, functioning as an initiator of the M-phase.[5][6]
-
CDK1/Cyclin B1: In a negative feedback loop, the active CDK1/Cyclin B1 complex can phosphorylate PKMYT1 on its N-terminal residues (Thr11 and Thr16), which reduces its kinase activity.[1]
-
p90Rsk: In meiosis, p90Rsk phosphorylates Myt1 (the Xenopus homolog of PKMYT1) at five distinct sites, which prevents its interaction with CDK1/Cyclin B and ensures meiotic progression.[7]
The G2/M Transition Signaling Pathway
The decision to enter mitosis is governed by a delicate balance between inhibitory kinases like PKMYT1 and WEE1, and activating phosphatases of the CDC25 family.
Caption: The G2/M transition is controlled by the balance between PKMYT1/WEE1 and CDC25C.
Quantitative Data
Table 1: PKMYT1 Substrates and Phosphorylation Sites
| Substrate | Phosphorylation Sites | Consequence of Phosphorylation |
| CDK1 | Threonine 14 (Thr14), Tyrosine 15 (Tyr15) | Inhibition of kinase activity, G2/M arrest[1][2] |
Table 2: Expression of PKMYT1 in Cancer
| Cancer Type | Expression Status | Prognostic Significance |
| Breast Cancer | Overexpressed | Associated with unfavorable prognosis[8][9] |
| Gastric Cancer | Upregulated | Correlates with worse prognosis[10] |
| Lung Adenocarcinoma | Downregulated | Low expression predicts a poor prognosis[5] |
| Clear Cell Renal Cell Carcinoma | Overexpressed | Correlates with worse disease outcomes[11] |
| Melanoma | Overexpressed | Correlates with worse disease outcomes[11] |
| Glioblastoma Multiforme (GBM) | Overexpressed | Correlates with worse disease outcomes[11] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Overexpressed | Higher expression indicates poor prognosis[12][13] |
Table 3: IC50 Values of Selected PKMYT1 Inhibitors
| Inhibitor | Cell Line | IC50 | Reference |
| PD0166285 (also inhibits WEE1) | - | 72 nM | [14] |
| RP-6306 (Lunresertib) | T47D Palbo-R | 616 nM | [4] |
| RP-6306 (Lunresertib) | T47D Parental | 963 nM | [4] |
| MY-14 | - | 0.002 µM | [15] |
| MY-16 | - | 0.0061 µM | [15] |
| MY-17 | - | 0.0033 µM | [15] |
Key Experimental Protocols
Western Blotting for PKMYT1 and Phospho-CDK1
This protocol is for the detection of total PKMYT1 and phosphorylated CDK1 (Thr14/Tyr15) levels in cell lysates.
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine protein concentration using a Bradford assay.[16]
-
SDS-PAGE: Load equal amounts of protein onto a 4-12% NuPAGE Bis-Tris gel and perform electrophoresis.[16]
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PKMYT1 (e.g., 1:1000-1:10000 dilution) and phospho-CDK1 (Thr14/Tyr15) overnight at 4°C.[17][18]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.[18]
-
Detection: Visualize bands using an ECL detection reagent and an imaging system.[4]
-
Analysis: Quantify band intensities using software like ImageJ.[4] Normalize phospho-CDK1 levels to total CDK1 and PKMYT1 levels to a loading control like GAPDH.
Caption: A typical workflow for Western blot analysis.
In Vitro Kinase Assay
This protocol measures the kinase activity of PKMYT1.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant PKMYT1, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT).[19]
-
Initiate Reaction: Start the reaction by adding [γ-³³P]-ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a filter membrane that binds the phosphorylated substrate.
-
Washing: Wash the filter to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the kinase (pmol/µg x min). For inhibitor studies, perform the assay with varying concentrations of the inhibitor to determine the IC50 value.
Caption: Workflow for a radiometric PKMYT1 kinase assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with experimental compounds as required.
-
Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect fluorescence emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Caption: A standard workflow for cell cycle analysis using flow cytometry.
PKMYT1 in Cancer and as a Therapeutic Target
The overexpression of PKMYT1 is a common feature in many cancers, where it contributes to the survival of cancer cells by strengthening the G2/M checkpoint, thereby allowing more time for the repair of DNA damage induced by chemo- or radiotherapy.[1] This makes PKMYT1 an attractive target for cancer therapy, particularly in tumors with a defective G1 checkpoint (e.g., p53-mutated cancers) that are highly dependent on the G2/M checkpoint for survival.
Inhibition of PKMYT1 forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[2] The synthetic lethal interaction between PKMYT1 and WEE1 inhibition is a promising therapeutic strategy being explored in clinical trials.[16][18] The combination of PKMYT1 inhibitors with DNA-damaging agents or other targeted therapies is also an area of active investigation.[4][21]
Conclusion
PKMYT1 is a master regulator of the G2/M transition, playing a critical role in maintaining genomic integrity. Its intricate regulation and frequent dysregulation in cancer underscore its importance as a therapeutic target. A thorough understanding of its function, signaling pathways, and the development of robust experimental assays are essential for the successful clinical translation of PKMYT1-targeted therapies. This guide provides a comprehensive foundation for researchers and drug developers to advance the study of this crucial cell cycle kinase.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. PKMYT1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PKMYT1 inhibits lung adenocarcinoma progression by abrogating AKT1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Akt inhibits Myt1 in the signalling pathway that leads to meiotic G2/M-phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A two-step inactivation mechanism of Myt1 ensures CDK1/cyclin B activation and meiosis I entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic expression analysis of WEE family kinases reveals the importance of PKMYT1 in breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of PKMYT1 associated with poor prognosis and immune infiltration may serve as a target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Genome-wide CRISPR screens identify PKMYT1 as a therapeutic target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PKMYT1 antibody (67806-1-PBS) | Proteintech [ptglab.com]
- 18. PKMYT1 antibody (67806-1-Ig) | Proteintech [ptglab.com]
- 19. proqinase.com [proqinase.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - Shao - Translational Lung Cancer Research [tlcr.amegroups.org]
Pkmyt1-IN-8: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pkmyt1-IN-8, also identified as Compound 137, has emerged as a potent inhibitor of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). This document provides a comprehensive technical overview of the discovery and development of this compound, consolidating all available quantitative data, outlining relevant experimental methodologies, and visualizing its mechanism of action within the broader cell cycle signaling pathway. While the primary publication detailing the initial discovery and specific experimental protocols for this compound is not publicly available, this guide furnishes a detailed account based on currently accessible information from chemical biology databases and related research on PKMYT1 inhibitors.
Introduction to PKMYT1 as a Therapeutic Target
Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a key regulator of the G2/M cell cycle checkpoint. It functions by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) on Threonine 14 and Tyrosine 15, which inhibits the activity of the CDK1/Cyclin B complex and prevents premature entry into mitosis. In many cancer cells, the G1 checkpoint is often compromised, leading to a greater reliance on the G2/M checkpoint for DNA repair and survival. Therefore, inhibiting PKMYT1 can force cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and apoptosis, making it an attractive target for cancer therapy.
Discovery and Development of this compound (Compound 137)
The discovery of this compound likely originated from a high-throughput screening campaign aimed at identifying novel PKMYT1 inhibitors. While the specific details of the screening process, lead optimization, and preclinical development for this compound are not detailed in publicly accessible literature, its potent and specific inhibitory activity suggests a rigorous discovery and medicinal chemistry effort.
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of PKMYT1 with a reported IC50 of 9 nM[1][2]. Its selectivity has been profiled against a panel of other kinases, demonstrating significantly lower potency for these off-target kinases, which indicates a favorable selectivity profile.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PKMYT1 | 9 |
| EPHB3 | 1790 |
| EPHA1 | 3170 |
| KIT | 4290 |
| EPHB1 | 6320 |
| EPHA2 | 6830 |
| EPHA3 | 8100 |
| EPHB2 | 10900 |
Data sourced from MedchemExpress[1][2].
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Value (µM) |
| OVCAR3 (Ovarian Cancer) | GI50 | 2.02 |
Data sourced from MedchemExpress[1][2].
Experimental Protocols (Generalized)
Due to the absence of the primary publication for this compound, the following are generalized experimental protocols commonly used in the discovery and characterization of PKMYT1 inhibitors.
PKMYT1 Kinase Inhibition Assay (Biochemical Assay)
A common method to determine the in vitro potency of a compound against PKMYT1 is a biochemical kinase assay, such as an ADP-Glo™ Kinase Assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PKMYT1.
Materials:
-
Recombinant human PKMYT1 enzyme
-
Substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the PKMYT1 enzyme, substrate, and assay buffer.
-
Add serially diluted test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (Cell-Based Assay)
To assess the effect of an inhibitor on cancer cell growth, a cell proliferation assay such as the Sulforhodamine B (SRB) assay is frequently used.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound on a cancer cell line (e.g., OVCAR3).
Materials:
-
OVCAR3 human ovarian cancer cell line
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics
-
Test compound (this compound) serially diluted in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Plate reader capable of absorbance measurement at 510 nm
Procedure:
-
Seed OVCAR3 cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Fix the cells by adding cold TCA to each well and incubate for 60 minutes at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value.
Signaling Pathway and Mechanism of Action
PKMYT1 plays a critical role in the G2/M checkpoint of the cell cycle. The following diagrams illustrate the signaling pathway and the proposed mechanism of action for this compound.
Caption: G2/M Checkpoint Regulation and this compound Mechanism.
Caption: Workflow for PKMYT1 Inhibitor Discovery.
Conclusion
This compound (Compound 137) is a potent and selective inhibitor of PKMYT1, a critical regulator of the G2/M cell cycle checkpoint. Its ability to inhibit PKMYT1 at a low nanomolar concentration and suppress the growth of cancer cells highlights its potential as a valuable research tool and a starting point for the development of novel anticancer therapeutics. Further disclosure of its discovery and detailed preclinical development in the scientific literature would be highly beneficial for the research community to fully understand its therapeutic potential and guide future drug discovery efforts targeting PKMYT1.
References
Pkmyt1-IN-8: A Selective Inhibitor of the PKMYT1 Kinase for Cancer Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pkmyt1-IN-8, a potent and selective inhibitor of the Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a crucial regulator of the G2/M cell cycle checkpoint, and its inhibition presents a promising therapeutic strategy in oncology, particularly in cancers with specific genetic vulnerabilities. This document details the mechanism of action of this compound, its selectivity profile, and its effects on cancer cells, supported by quantitative data and experimental methodologies.
Introduction to PKMYT1
PKMYT1 is a member of the WEE1 family of protein kinases that plays a critical role in preventing premature entry into mitosis.[1] It functions by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) at two inhibitory sites, Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), within the ATP-binding site of the kinase.[2][3] This dual phosphorylation maintains the CDK1/Cyclin B1 complex in an inactive state, thereby halting the cell cycle at the G2 phase to allow for DNA repair before mitotic entry.[1][4] In many cancer cells, the G2/M checkpoint is heavily relied upon for survival due to increased replication stress and genomic instability.[5] Therefore, inhibiting PKMYT1 can force these cancer cells into premature and catastrophic mitosis, leading to cell death.[4]
This compound: A Potent and Selective PKMYT1 Inhibitor
This compound has been identified as a highly potent inhibitor of PKMYT1. Its selectivity is a key attribute, minimizing off-target effects and providing a precise tool for studying PKMYT1 function.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Target | IC50 (nM) | Assay Type | Reference |
| PKMYT1 | 9 | Biochemical Kinase Assay | [6] |
Table 1: In vitro potency of this compound against PKMYT1.
| Off-Target Kinase | IC50 (µM) | Assay Type | Reference |
| EPHB3 | 1.79 | Biochemical Kinase Assay | [6] |
| EPHA1 | 3.17 | Biochemical Kinase Assay | [6] |
| KIT | 4.29 | Biochemical Kinase Assay | [6] |
| EPHB1 | 6.32 | Biochemical Kinase Assay | [6] |
| EPHA2 | 6.83 | Biochemical Kinase Assay | [6] |
| EPHA3 | 8.10 | Biochemical Kinase Assay | [6] |
| EPHB2 | 10.9 | Biochemical Kinase Assay | [6] |
Table 2: Selectivity profile of this compound against a panel of kinases.
| Cell Line | GI50 (µM) | Assay Type | Reference |
| OVCAR3 (Ovarian Cancer) | 2.02 | Cell Proliferation Assay | [6] |
Table 3: Anti-proliferative activity of this compound in a cancer cell line.
Signaling Pathways and Mechanism of Action
PKMYT1 is a key node in the cell cycle control network. Its inhibition by this compound has significant downstream consequences, particularly in cancer cells with a dependency on the G2/M checkpoint.
The G2/M Checkpoint Signaling Pathway
The canonical pathway involves the regulation of the CDK1/Cyclin B1 complex, also known as the M-phase Promoting Factor (MPF).
Caption: G2/M checkpoint signaling pathway and the inhibitory action of this compound.
Involvement in Other Cancer-Related Pathways
Emerging research indicates that PKMYT1's role extends beyond cell cycle control, implicating it in other oncogenic signaling pathways. Overexpression of PKMYT1 has been shown to drive Notch and NF-kappa beta signaling in some cancers.[1] In gastric cancer, PKMYT1 promotes cell proliferation and apoptosis resistance by activating the MAPK signaling pathway.[7] Furthermore, in non-small cell lung cancer, lncRNA PKMYT1AR can promote cancer stem cell maintenance by activating the Wnt signaling pathway.[1]
Caption: PKMYT1's role in activating multiple oncogenic signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used in the characterization of PKMYT1 inhibitors like this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PKMYT1.
Materials:
-
Recombinant human PKMYT1 enzyme
-
Kinase substrate (e.g., a generic peptide substrate like myelin basic protein or a specific CDK1-derived peptide)
-
ATP (adenosine triphosphate)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the PKMYT1 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding the detection reagent according to the manufacturer's protocol. This reagent simultaneously stops the kinase reaction and measures the amount of ADP produced.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (GI50 Determination)
This assay measures the effect of a compound on the proliferation of cancer cells.
Objective: To determine the half-maximal growth inhibition concentration (GI50) of this compound on a cancer cell line (e.g., OVCAR3).
Materials:
-
OVCAR3 cells (or other cancer cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, resazurin, or sulforhodamine B)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader (luminescence, fluorescence, or absorbance, depending on the reagent)
Procedure:
-
Seed the OVCAR3 cells into 96-well plates at a predetermined density and allow them to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of the compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the time recommended by the reagent manufacturer to allow for signal development.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader. The signal intensity correlates with the number of viable cells.
-
Calculate the percent growth inhibition for each compound concentration relative to the DMSO-treated cells.
-
Plot the percent growth inhibition against the logarithm of the compound concentration and use a non-linear regression model to calculate the GI50 value.
Conclusion
This compound is a valuable research tool for investigating the biological roles of PKMYT1 and for exploring its potential as a therapeutic target in oncology. Its high potency and selectivity make it a superior probe compared to less specific kinase inhibitors. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic applications of PKMYT1 inhibition and the development of novel anti-cancer agents. The involvement of PKMYT1 in multiple oncogenic signaling pathways suggests that its inhibition could have pleiotropic anti-tumor effects, warranting further investigation in various cancer contexts.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. PKMYT1 - Wikipedia [en.wikipedia.org]
- 3. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Pkmyt1-IN-8: A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Pkmyt1-IN-8, a potent inhibitor of the Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). This guide details its chemical structure, biological activity, and the experimental methodologies used for its characterization, serving as a comprehensive resource for professionals in oncology and drug discovery.
Core Structure and Properties
This compound, also identified as Compound 137, is a small molecule inhibitor belonging to the Wee1 kinase family inhibitors.[1] Its chemical structure is defined by the following SMILES notation:
CC1=NC(C(F)(F)F)=C2C(N(C3=C(C)C=CC(O)=C3C)C(N)=C2C(N)=O)=N1[1]
This structure underpins its inhibitory activity against its primary target, PKMYT1.
Quantitative Biological Activity
This compound demonstrates high potency for PKMYT1 and exhibits activity against other kinases at higher concentrations. Its anti-proliferative effects have been quantified in cancer cell lines.
| Target | Assay Type | Result Type | Value | Unit | Notes |
| PKMYT1 | Kinase Activity | IC₅₀ | 9 | nM | Primary Target |
| EPHB3 | Kinase Activity | IC₅₀ | 1.79 | µM | Off-target activity |
| EPHA1 | Kinase Activity | IC₅₀ | 3.17 | µM | Off-target activity |
| KIT | Kinase Activity | IC₅₀ | 4.29 | µM | Off-target activity |
| EPHB1 | Kinase Activity | IC₅₀ | 6.32 | µM | Off-target activity |
| EPHA2 | Kinase Activity | IC₅₀ | 6.83 | µM | Off-target activity |
| EPHA3 | Kinase Activity | IC₅₀ | 8.10 | µM | Off-target activity |
| EPHB2 | Kinase Activity | IC₅₀ | 10.9 | µM | Off-target activity |
| OVCAR3 Cells | Proliferation | GI₅₀ | 2.02 | µM | Ovarian cancer cell line |
| Table 1: Summary of this compound Inhibitory and Anti-proliferative Activity. Data sourced from MedchemExpress.[1] |
Mechanism of Action: The PKMYT1 Signaling Pathway
PKMYT1 is a crucial negative regulator of the cell cycle, specifically at the G2/M transition.[2][3] It functions by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) at Threonine 14 and Tyrosine 15 residues.[3] This phosphorylation inhibits the activity of the CDK1/Cyclin B complex, also known as the M-phase Promoting Factor (MPF), thereby preventing premature entry into mitosis.[3] This mechanism serves as a critical checkpoint to ensure that DNA repair is complete before cell division commences.[3]
This compound exerts its effect by directly inhibiting the kinase activity of PKMYT1. This action prevents the inhibitory phosphorylation of CDK1, leading to the premature activation of the CDK1/Cyclin B complex. In cancer cells, which often have compromised cell cycle checkpoints, this forced entry into mitosis can lead to a phenomenon known as "mitotic catastrophe," ultimately resulting in apoptotic cell death.[3]
References
An In-depth Technical Guide to the PKMYT1 Signaling Pathway and its Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a critical regulator of the cell cycle, primarily functioning as a gatekeeper for mitotic entry. As a member of the WEE1 kinase family, PKMYT1 ensures genomic integrity by preventing premature activation of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the PKMYT1 signaling pathway, a summary of its known inhibitors, and detailed experimental protocols for its study.
The PKMYT1 Signaling Pathway
PKMYT1 is a dual-specificity kinase that plays a pivotal role in the G2/M checkpoint of the cell cycle.[1][2][3] Its primary function is to inhibit the activity of the CDK1/Cyclin B1 complex, also known as the M-phase promoting factor (MPF), thereby preventing cells with damaged DNA from entering mitosis.[1][2]
Core Mechanism of Action
Located at the membranes of the Golgi apparatus and endoplasmic reticulum, PKMYT1 exerts its inhibitory effect by phosphorylating CDK1 on two key residues: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1] This phosphorylation event sterically hinders the ATP-binding pocket of CDK1, rendering the CDK1/Cyclin B1 complex inactive.[1] This inactivation is crucial for preventing mitotic catastrophe and ensuring that DNA repair processes are completed before the cell commits to division.[1]
Upstream Regulation
The activity of PKMYT1 is tightly controlled by a network of upstream signaling molecules. Polo-like kinase 1 (PLK1) and AKT1/PKB have been shown to phosphorylate and regulate PKMYT1 activity.[4] During unperturbed cell cycle progression, the activity of PKMYT1 is high. However, upon successful DNA repair and the decision to enter mitosis, PKMYT1 is inactivated. This inactivation is, in part, mediated by a negative feedback loop where the activated CDK1/Cyclin B1 complex phosphorylates PKMYT1 at its N-terminal Thr11 and Thr16 residues, leading to a decrease in its potency.[1] Furthermore, phosphorylation by both MPF and PLK1 at downstream sites can trigger the degradation of PKMYT1.[1]
Downstream Effects
The principal downstream target of PKMYT1 is CDK1. By inhibiting CDK1, PKMYT1 effectively halts the cell cycle at the G2/M transition. Once the inhibitory phosphorylations on CDK1 are removed by the CDC25 family of phosphatases, the active CDK1/Cyclin B1 complex can then phosphorylate a multitude of downstream substrates, initiating the complex cascade of events that drive mitosis. Beyond its core role in cell cycle control, emerging evidence suggests that overexpression of PKMYT1 may also influence other signaling pathways, including Wnt, Notch, NF-kappa beta, and MAPK signaling, thereby contributing to tumorigenesis.[1]
Signaling Pathway Diagram
Inhibitors of PKMYT1
The development of selective PKMYT1 inhibitors represents a promising therapeutic strategy, particularly for cancers with a dysregulated G1 checkpoint and a heavy reliance on the G2/M checkpoint for survival. Several small molecule inhibitors targeting PKMYT1 have been identified and are in various stages of preclinical and clinical development.
Summary of PKMYT1 Inhibitors
| Inhibitor Name | Chemical Structure | IC50 (PKMYT1) | Selectivity | Key Findings |
| Lunresertib (RP-6306) | [Image of RP-6306 chemical structure] | 14 nM | Highly selective over WEE1 | Orally bioavailable; demonstrates synthetic lethality with CCNE1 amplification.[5] |
| MY-14 | [Image of MY-14 chemical structure] | 2 nM | Not specified | Demonstrates significant anti-proliferative efficacy against CCNE1-amplified cells.[5] |
| EGCG | [Image of EGCG chemical structure] | 137 nM | Not specified | Natural product with potent PKMYT1 inhibitory activity identified through virtual screening.[6] |
| GCG | [Image of GCG chemical structure] | 159 nM | Not specified | Natural product with potent PKMYT1 inhibitory activity identified through virtual screening.[6] |
| Luteolin | [Image of Luteolin chemical structure] | 1.5 µM | Not specified | Natural product with PKMYT1 inhibitory activity identified through virtual screening.[6] |
| VRN16 | Not publicly available | Not specified | High target selectivity | Preclinical candidate with a wide therapeutic window. |
| EVT-0003023 | Not publicly available | Not specified | Exceptional selectivity over RAF family and WEE1 | Preclinical candidate with efficacy in non-small cell lung cancer models. |
Key Experimental Protocols
Studying the PKMYT1 signaling pathway and the effects of its inhibitors requires a range of specialized experimental techniques. This section provides an overview of key methodologies.
PKMYT1 Kinase Assays
Biochemical assays are essential for determining the enzymatic activity of PKMYT1 and for screening potential inhibitors.
-
Radiometric Kinase Assay: This classic method measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate, such as Myelin Basic Protein (MBP).
-
LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay: This assay measures the binding of a small molecule inhibitor to the target kinase within living cells. The kinase is tagged with a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase is added. Inhibitor binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
Western Blotting for Phospho-CDK1
Western blotting is a fundamental technique to assess the phosphorylation status of CDK1, the primary substrate of PKMYT1.
Protocol Overview:
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution such as 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CDK1 (Thr14 and/or Tyr15). A recommended starting dilution for a commercial anti-phospho-Cdk1 (Thr14, Tyr15) antibody is 1:1,000.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell-Based Assays for G2/M Checkpoint Analysis
Cell-based assays are crucial for understanding the functional consequences of PKMYT1 inhibition on cell cycle progression.
Flow Cytometry for Cell Cycle Analysis:
-
Cell Fixation: Harvest and fix cells in cold 70% ethanol.
-
Staining: Resuspend fixed cells in a staining solution containing a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A to remove RNA.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity. Cells in the G2 or M phase of the cell cycle will have a 4N DNA content.
-
G2 vs. M Phase Discrimination: To distinguish between G2 and M phase cells, co-staining with an antibody against a mitotic marker, such as phospho-histone H3 (Ser10), can be performed.
Experimental Workflow Diagram
Conclusion
The PKMYT1 signaling pathway is a critical regulator of the G2/M checkpoint, and its inhibition has emerged as a promising strategy in cancer therapy. This guide provides a foundational understanding of the pathway, its inhibitors, and the experimental methodologies required for its investigation. As research in this area continues to evolve, a deeper understanding of the intricate regulatory mechanisms of PKMYT1 and the development of more potent and selective inhibitors will be crucial for translating these scientific discoveries into effective clinical treatments.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKMYT1 - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based virtual screening discovers novel PKMYT1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
Pkmyt1-IN-8: A Technical Guide for Basic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pkmyt1-IN-8, a potent inhibitor of the Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). This document details its mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols for its use in basic cancer research, and visualizes relevant biological pathways and experimental workflows.
Introduction to PKMYT1 in Cancer
Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a crucial regulator of the cell cycle, specifically at the G2/M transition.[1][2][3] As a member of the WEE1 family of kinases, PKMYT1 phosphorylates Cyclin-Dependent Kinase 1 (CDK1) at inhibitory sites, specifically Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[1][2][4] This phosphorylation inactivates the CDK1/Cyclin B1 complex, also known as the M-phase promoting factor (MPF), thereby preventing premature entry into mitosis.[1][3] This function is critical for maintaining genomic stability by allowing time for DNA repair before cell division.[1][5]
In many cancers, the G1/S checkpoint is compromised, often due to p53 mutations, making cancer cells heavily reliant on the G2/M checkpoint for DNA repair and survival.[1] Overexpression of PKMYT1 is observed in various cancers, including lung, liver, colorectal, and breast cancer, and is often associated with a poor prognosis.[1][3][6][7] By inhibiting mitosis, elevated PKMYT1 levels can diminish the effectiveness of DNA-damaging cancer therapies.[1] Therefore, inhibiting PKMYT1 presents a promising therapeutic strategy to induce "mitotic catastrophe" and selective death in cancer cells, particularly in combination with DNA damaging agents or in cancers with specific genetic vulnerabilities like CCNE1 amplification.[5][8][9]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor of PKMYT1. It offers a valuable tool for investigating the role of PKMYT1 in cancer biology and for preclinical studies exploring PKMYT1 inhibition as a therapeutic strategy.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant PKMYT1 inhibitors for comparative purposes.
Table 1: In Vitro Inhibitory Activity of this compound [10]
| Target | IC50 (nM) |
| PKMYT1 | 9 |
| EPHB3 | 1,790 |
| EPHA1 | 3,170 |
| KIT | 4,290 |
| EPHB1 | 6,320 |
| EPHA2 | 6,830 |
| EPHA3 | 8,100 |
| EPHB2 | 10,900 |
Table 2: Cellular Activity of this compound [10]
| Cell Line | Assay | Value (µM) |
| OVCAR3 | GI50 | 2.02 |
Table 3: Comparative IC50 Values of Other PKMYT1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| RP-6306 (Lunresertib) | PKMYT1 | - (Biochemical data not specified in provided results) | [11] |
| A30 | PKMYT1 | 3 | [8] |
| MY-14 | PKMYT1 | 2 | [12] |
| HIT101481851 | PKMYT1 (Predicted) | - | [13] |
Table 4: Comparative Cellular Activity of Other PKMYT1 Inhibitors
| Inhibitor | Cell Line(s) | Assay | Value (nM) | Reference |
| RP-6306 | CCNE1-amplified cells | EC50 | 26 - 93 | [14] |
| RP-6306 | TNBC cells (high LMW-E) | IC50 | Significantly lower than cells without LMW-E | [15] |
| HIT101481851 | BxPC-3 | IC50 | 27,300 | [13] |
| MY-14 | HCC1569 | IC50 | 1,060 | [12] |
| MY-14 | OVCAR3 | IC50 | 800 | [12] |
Signaling Pathways and Experimental Workflows
PKMYT1 Signaling Pathway in G2/M Checkpoint Control
The following diagram illustrates the central role of PKMYT1 in regulating the G2/M cell cycle checkpoint.
Caption: PKMYT1's role in the G2/M checkpoint and the effect of its inhibition.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow for characterizing the effects of a PKMYT1 inhibitor like this compound in cancer research.
Caption: A standard workflow for the preclinical evaluation of this compound.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the efficacy and mechanism of action of this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PKMYT1 kinase activity.
Materials:
-
Recombinant human PKMYT1 enzyme
-
CDK1/Cyclin B1 substrate
-
This compound (and other inhibitors for comparison)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper and scintillation counter
-
Microplate reader
Procedure (using ADP-Glo™ Assay):
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of this compound solution or DMSO (vehicle control).
-
Add 5 µL of a solution containing the PKMYT1 enzyme and the CDK1/Cyclin B1 substrate.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent, and incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (e.g., CCK-8 or MTS)
Objective: To determine the growth inhibitory potential (GI50 or IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., OVCAR3, or cells with CCNE1 amplification like HCC1569)[10][11]
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 72-96 hours.
-
Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50/IC50 value.
Western Blot for Target Engagement
Objective: To confirm that this compound inhibits PKMYT1 activity in cells by assessing the phosphorylation status of its direct substrate, CDK1.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CDK1 (Thr14), anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-GAPDH (loading control)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A decrease in the levels of phosphorylated CDK1 (Thr14 and Tyr15) with no change in total CDK1 levels indicates target engagement.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line known to be sensitive to PKMYT1 inhibition in vitro
-
This compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined schedule (e.g., once or twice daily).[16]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blot).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
This compound is a valuable research tool for investigating the biological functions of PKMYT1 and for exploring the therapeutic potential of its inhibition in various cancer contexts. Its high potency and selectivity, as suggested by the available data, make it a suitable probe for preclinical studies. The experimental protocols provided herein offer a framework for researchers to further characterize the effects of this compound and to advance our understanding of PKMYT1 as a cancer therapeutic target.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKMYT1 - Wikipedia [en.wikipedia.org]
- 5. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. europeanreview.org [europeanreview.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. reparerx.com [reparerx.com]
- 16. promegaconnections.com [promegaconnections.com]
Methodological & Application
Application Notes and Protocols for Pkmyt1-IN-8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro cell-based assessment of Pkmyt1-IN-8, a potent inhibitor of the Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1). These guidelines are intended for professionals in cancer research and drug development to evaluate the efficacy and mechanism of action of this compound.
Introduction
Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1) is a critical regulator of the cell cycle, functioning as a member of the WEE1 family of kinases.[1] PKMYT1, along with WEE1, controls the transition from the G2 to the M phase of the cell cycle by phosphorylating and thereby inactivating the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex, also known as the M-phase promoting factor (MPF).[1][2] This inhibitory action serves as a crucial checkpoint to prevent cells with DNA damage from prematurely entering mitosis.[1][3] In many cancer cells, this regulatory mechanism is disrupted, leading to uncontrolled proliferation.[3]
This compound is a selective inhibitor of PKMYT1. By blocking PKMYT1's activity, the inhibitor prevents the inhibitory phosphorylation of CDK1, leading to its sustained activation.[3] This forces cancer cells, which often rely on the G2 checkpoint for survival due to underlying genomic instability, into a state of "mitotic catastrophe" and subsequent apoptosis.[3] This targeted approach makes PKMYT1 inhibitors a promising class of anti-cancer therapeutics.[3]
Signaling Pathway of PKMYT1
The diagram below illustrates the role of PKMYT1 in the G2/M cell cycle checkpoint and the mechanism of its inhibition.
Quantitative Data
The inhibitory activity of this compound and a related compound, RP-6306, has been quantified in various assays and cell lines. The following tables summarize the available data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / GI50 | Cell Line |
| PKMYT1 | Kinase Assay | 9 nM | N/A |
| EPHB3 | Kinase Assay | 1.79 µM | N/A |
| EPHA1 | Kinase Assay | 3.17 µM | N/A |
| KIT | Kinase Assay | 4.29 µM | N/A |
| EPHB1 | Kinase Assay | 6.32 µM | N/A |
| EPHA2 | Kinase Assay | 6.83 µM | N/A |
| EPHA3 | Kinase Assay | 8.10 µM | N/A |
| EPHB2 | Kinase Assay | 10.9 µM | N/A |
| Cell Proliferation | Growth Inhibition | 2.02 µM | OVCAR3 |
| Data sourced from MedchemExpress.[4] |
Table 2: In Vitro Activity of PKMYT1 Inhibitor RP-6306 in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | LMW-E Expression | IC50 (µM) |
| HCC1806 | High | ~0.1 |
| MDA-MB-157 | High | ~0.1 |
| MDA-MB-468 | Moderate | ~1.0 |
| BT-549 | Moderate | ~1.0 |
| Hs 578T | Low | >10 |
| MDA-MB-231 | Low | >10 |
| SUM149 | Low | >10 |
| This data for a different PKMYT1 inhibitor illustrates the potential for biomarker-driven sensitivity.[5][6] |
Experimental Protocols
The following protocols provide a framework for assessing the in vitro effects of this compound on cancer cell lines.
Experimental Workflow Overview
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of this compound.
1. Materials:
-
Cancer cell line (e.g., OVCAR3, A549, H1299)[7]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.1%.
-
Treatment: After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.[8]
-
Final Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[8]
-
Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the GI50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to assess the effect of this compound on cell cycle distribution.
1. Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
2. Procedure:
-
Cell Seeding and Treatment: Seed approximately 2x10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at relevant concentrations (e.g., 1x and 2x the GI50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An effective PKMYT1 inhibitor is expected to cause a decrease in the G2/M population and an increase in sub-G1 (apoptotic) or polyploid cells.[5]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies apoptosis induced by this compound.
1. Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
2. Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the cell cycle protocol. An incubation time of 48-72 hours is typical.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells once with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). A significant increase in the Annexin V positive populations indicates induction of apoptosis.[7]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reparerx.com [reparerx.com]
- 6. Low Molecular Weight Cyclin E Confers a Vulnerability to PKMYT1 Inhibition in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. PKMYT1 Promotes Gastric Cancer Cell Proliferation and Apoptosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Pkmyt1-IN-8 in Xenograft Models for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein Kinase Myelin-Associated Tyrosine/Threonine 1 (PKMYT1) is a critical regulator of the G2/M cell cycle checkpoint.[1] As a member of the WEE1 kinase family, PKMYT1 inhibits the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex through phosphorylation, preventing premature entry into mitosis.[2][3] This checkpoint allows cells to repair DNA damage before cell division.[2] In many cancers, particularly those with a defective G1/S checkpoint (e.g., due to p53 mutations), reliance on the G2/M checkpoint is heightened.[2] Overexpression of PKMYT1 is observed in numerous malignancies, including gastric, breast, lung, and pancreatic cancers, and often correlates with a poor prognosis.[1][4][5]
Inhibition of PKMYT1 presents a promising therapeutic strategy. By blocking PKMYT1, inhibitors force cancer cells with unrepaired DNA damage to prematurely enter mitosis, leading to a cellular crisis known as "mitotic catastrophe" and subsequent apoptosis.[3] Pkmyt1-IN-8 is a potent inhibitor of PKMYT1.[6] These application notes provide a comprehensive guide for designing and executing preclinical xenograft studies using this compound, drawing upon established principles of PKMYT1 inhibition from studies with analogous compounds like the clinical candidate RP-6306 (lunresertib).
Molecular Mechanism and Signaling Pathway
PKMYT1's primary role is the inhibitory phosphorylation of CDK1 at Threonine 14 and Tyrosine 15.[2] This action holds the cell in the G2 phase, providing a crucial window for DNA repair. In cancer cells with high replication stress, this checkpoint is vital for survival. Pharmacological inhibition of PKMYT1 removes this brake, causing uncontrolled activation of CDK1 and forcing the cell into a lethal mitotic division.
References
- 1. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. Genome-wide CRISPR screens identify PKMYT1 as a therapeutic target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Pkmyt1-IN-8 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pkmyt1-IN-8 is a potent inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the G2/M cell cycle checkpoint.[1] PKMYT1, a member of the WEE1 kinase family, contributes to cell cycle arrest by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[2][3] This inhibition prevents premature entry into mitosis, allowing for DNA repair.[2] In many cancers, the G1/S checkpoint is compromised, increasing reliance on the G2/M checkpoint for genomic stability. Consequently, inhibiting PKMYT1 can force cancer cells with DNA damage into mitotic catastrophe and apoptosis, making it a promising therapeutic target.[4] this compound provides a valuable tool for studying the therapeutic potential of PKMYT1 inhibition in various cancer models.
Physicochemical and Biological Properties
This compound is a selective inhibitor with a half-maximal inhibitory concentration (IC50) of 9 nM for PKMYT1. Its inhibitory activity extends to other kinases at higher concentrations. The inhibitor has demonstrated anti-proliferative effects in cancer cell lines, such as OVCAR3, with a GI50 of 2.02 μM.[1]
Table 1: Kinase Inhibition Profile of this compound[1]
| Kinase | IC50 (μM) |
| PKMYT1 | 0.009 |
| EPHB3 | 1.79 |
| EPHA1 | 3.17 |
| KIT | 4.29 |
| EPHB1 | 6.32 |
| EPHA2 | 6.83 |
| EPHA3 | 8.10 |
| EPHB2 | 10.9 |
Table 2: In Vitro Activity of this compound[1]
| Cell Line | Assay Type | Value (μM) |
| OVCAR3 | Proliferation (GI50) | 2.02 |
Solubility and Preparation of this compound
Proper dissolution and storage of this compound are critical for experimental success. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions to minimize the impact of moisture.[5]
Table 3: Preparation of this compound Stock Solutions in DMSO[1]
| Desired Concentration | Mass of this compound (MW: 379.45 g/mol ) | Volume of DMSO |
| 1 mM | 1 mg | 2.6362 mL |
| 5 mM | 1 mg | 0.5272 mL |
| 10 mM | 1 mg | 0.2636 mL |
| 1 mM | 5 mg | 13.1808 mL |
| 5 mM | 5 mg | 2.6362 mL |
| 10 mM | 5 mg | 1.3181 mL |
| 1 mM | 10 mg | 26.3616 mL |
| 5 mM | 10 mg | 5.2723 mL |
| 10 mM | 10 mg | 2.6362 mL |
Note: If precipitation occurs, warming and/or sonication can aid in dissolution.[1]
Storage of Stock Solutions[1][5]
-
-80°C: Store aliquots for up to 6 months.
-
-20°C: Store aliquots for up to 1 month.
-
Avoid repeated freeze-thaw cycles.
Preparation of this compound for In Vivo Experiments[1]
For animal studies, this compound can be formulated in various vehicles to achieve a clear solution. The following are example protocols for preparing a working solution.
Protocol 1: PEG300/Tween-80/Saline Formulation
-
Add solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This formulation achieves a solubility of ≥ 2.5 mg/mL (6.59 mM).
Protocol 2: SBE-β-CD/Saline Formulation
-
Prepare a 20% SBE-β-CD solution in saline.
-
Add 10% DMSO to 90% of the 20% SBE-β-CD in saline solution.
-
This formulation achieves a solubility of ≥ 2.5 mg/mL (6.59 mM).
Protocol 3: Corn Oil Formulation
-
Add 10% DMSO to 90% Corn Oil.
-
This formulation achieves a solubility of ≥ 2.5 mg/mL (6.59 mM).
Signaling Pathway and Experimental Workflow Diagrams
PKMYT1 Signaling Pathway
The following diagram illustrates the role of PKMYT1 in the G2/M cell cycle checkpoint and the effect of this compound.
Caption: PKMYT1-mediated inhibition of the Cyclin B/CDK1 complex and its reversal.
Experimental Workflow: Cell-Based Assays
The diagram below outlines a general workflow for conducting cell-based experiments with this compound.
Caption: General workflow for in vitro cell-based assays with this compound.
Experimental Protocols
The following are example protocols for key experiments to characterize the effects of this compound. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from a general LanthaScreen™ assay and should be optimized for this compound.[6]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a serial dilution of this compound in 100% DMSO, then dilute to 4X the final concentration in 1X Kinase Buffer A.
-
Prepare a 2X PKMYT1 kinase/Eu-anti-tag antibody mixture in 1X Kinase Buffer A.
-
Prepare a 4X Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of 4X this compound dilution or DMSO control to the wells.
-
Add 8 µL of the 2X kinase/antibody mixture.
-
Add 4 µL of the 4X tracer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring FRET.
-
-
Data Analysis:
-
Calculate the FRET ratio.
-
Plot the FRET ratio against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (CCK-8)
This protocol provides a general method for assessing the effect of this compound on cell viability.[7][8]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.
-
Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
Measurement:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to calculate the GI50 value.
-
Protocol 3: Western Blot for Phospho-CDK1
This protocol allows for the assessment of this compound's target engagement in cells by measuring the phosphorylation of CDK1 at Threonine 14.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CDK1 (Thr14) and total CDK1 overnight at 4°C.[10] A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) reagent.[10]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-CDK1 signal to the total CDK1 signal to determine the relative change in phosphorylation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
Determining the Optimal Concentration of Pkmyt1-IN-8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pkmyt1-IN-8 is a potent inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), a key negative regulator of the G2/M cell cycle checkpoint. PKMYT1, along with WEE1 kinase, phosphorylates Cyclin-Dependent Kinase 1 (CDK1) at Threonine 14 and Tyrosine 15, holding it in an inactive state and preventing premature entry into mitosis.[1][2] In many cancer cells with a defective G1 checkpoint, there is an increased reliance on the G2/M checkpoint for DNA repair before mitotic entry.[2] Inhibition of PKMYT1 can therefore lead to unscheduled CDK1 activation, forcing cells into premature and often catastrophic mitosis, resulting in apoptosis.[3][4] This makes PKMYT1 an attractive therapeutic target in oncology.
This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal concentration of this compound for their specific cellular models and experimental questions.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PKMYT1. By binding to the kinase domain of PKMYT1, it prevents the phosphorylation of its primary substrate, CDK1. The subsequent decrease in inhibitory phosphorylation on CDK1 (at Thr14 and Tyr15) leads to its activation, promoting entry into mitosis. In cancer cells with high levels of replication stress, such as those with CCNE1 amplification, this premature mitotic entry can lead to significant DNA damage and cell death, a concept known as synthetic lethality.
Caption: this compound inhibits PKMYT1, leading to CDK1 activation and mitotic entry.
Quantitative Data
The following tables summarize the in vitro potency and cellular activity of this compound and its close analog, RP-6306. Researchers should use these values as a starting point for determining the optimal concentration in their experimental systems.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | PKMYT1 | 9 | Biochemical Assay |
| RP-6306 | PKMYT1 | ~2.5 (EC50) | NanoBRET Target Engagement |
| RP-6306 | WEE1 | ~4800 (EC50) | NanoBRET Target Engagement |
Table 2: Cellular Activity of this compound and Analogs
| Compound | Cell Line | Parameter | Value (µM) | Notes |
| This compound | OVCAR3 | GI50 | 2.02 | Ovarian cancer, CCNE1-amplified |
| RP-6306 | HCC1569 | EC50 | 0.026 - 0.093 | Breast cancer, CCNE1-amplified |
| RP-6306 | OVCAR3 | EC50 | 0.026 - 0.093 | Ovarian cancer, CCNE1-amplified |
| RP-6306 | SNU8 | EC50 | 0.026 - 0.093 | Gastric cancer, CCNE1 gain |
| RP-6306 | MDA-MB-157 | IC50 | <1 | TNBC, high LMW-E |
| RP-6306 | HCC1806 | IC50 | <1 | TNBC, high LMW-E |
| RP-6306 | MDA-MB-231 | IC50 | >1 | TNBC, low LMW-E |
| RP-6306 | SUM149 | IC50 | >1 | TNBC, low LMW-E |
Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and GI50 (half-maximal growth inhibition) values can vary depending on the assay conditions and cell line. It is crucial to perform a dose-response curve for each new cell line.
Experimental Protocols
To determine the optimal concentration of this compound, a series of biochemical and cell-based assays should be performed.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Protocol 1: In Vitro PKMYT1 Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of PKMYT1 and its inhibition by this compound.
Materials:
-
Recombinant human PKMYT1 (e.g., from Reaction Biology)
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³³P]-ATP
-
Kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG20,000)
-
This compound stock solution (in DMSO)
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a reaction plate, combine recombinant PKMYT1, MBP, and the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter mats.
-
Wash the filter mats extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (e.g., using CCK-8)
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 48, 72, or 96 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
Protocol 3: Western Blot for Phospho-CDK1
This assay confirms target engagement by measuring the phosphorylation status of CDK1, the direct substrate of PKMYT1.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies:
-
Anti-phospho-CDK1 (Thr14, Tyr15) (e.g., Merck Millipore, Cat. No. MABE229, clone CP3.2; or Thermo Fisher Scientific, Cat. No. 44-686G)
-
Anti-total CDK1
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with various concentrations of this compound for a short duration (e.g., 1-6 hours) to observe direct effects on signaling.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CDK1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total CDK1 and a loading control to ensure equal loading.
-
A dose-dependent decrease in the phospho-CDK1 signal indicates effective target engagement by this compound.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ice-cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at various concentrations for a relevant time period (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Inhibition of PKMYT1 is expected to cause a decrease in the G2/M population as cells are forced into mitosis, and potentially an accumulation in sub-G1, indicative of apoptosis.
Protocol 5: Immunofluorescence for DNA Damage (γH2AX Foci)
This assay visualizes DNA double-strand breaks, a consequence of premature mitotic entry.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-γH2AX (phospho S139)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound for the desired time (e.g., 24 hours).
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with Triton X-100 for 10-15 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the anti-γH2AX primary antibody (e.g., 1:500 dilution) overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with antifade medium.
-
Capture images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in γH2AX foci indicates an accumulation of DNA damage.
Expected Outcomes and Interpretation
The optimal concentration of this compound will be the range that demonstrates:
-
Biochemical Potency: A low nanomolar IC50 in the in vitro kinase assay.
-
Target Engagement: A clear, dose-dependent reduction in CDK1 phosphorylation at concentrations achievable in cell culture.
-
Cellular Efficacy: Significant inhibition of cell viability and proliferation, particularly in cell lines hypothesized to be sensitive (e.g., CCNE1-amplified).
-
Phenotypic Effects: A measurable induction of desired downstream effects such as cell cycle perturbation, increased DNA damage, and apoptosis.
It is important to correlate the concentrations that elicit these effects. The optimal concentration for phenotypic assays will likely be higher than the biochemical IC50 due to factors like cell permeability and off-target effects. A concentration range that shows strong target engagement and a clear phenotypic response with minimal non-specific toxicity should be selected for further in vitro and in vivo studies.
References
Application Notes and Protocols for Pkmyt1-IN-8 in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pkmyt1 (Protein kinase, membrane-associated tyrosine/threonine 1), a member of the Wee1 family of kinases, is a critical regulator of the G2/M cell cycle checkpoint.[1][2] It acts by phosphorylating and inactivating the Cyclin B1-CDK1 complex, thereby preventing premature entry into mitosis.[1][2][3] In many cancer cells, particularly those with a defective G1/S checkpoint, there is an increased reliance on the G2/M checkpoint for DNA repair before mitotic entry.[4][5] Inhibition of Pkmyt1 presents a promising therapeutic strategy by forcing these cancer cells into premature and catastrophic mitosis, leading to cell death.[6][7]
Pkmyt1-IN-8 is a potent inhibitor of Pkmyt1 with a reported IC50 of 9 nM.[7] These application notes provide detailed protocols for utilizing this compound to study cell cycle progression, offering a framework for researchers in cancer biology and drug development.
Mechanism of Action
Pkmyt1, along with its counterpart Wee1, negatively regulates the activity of CDK1 (Cyclin-Dependent Kinase 1), the master regulator of mitosis.[2][8] Pkmyt1 specifically phosphorylates CDK1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) residues within its ATP-binding site.[1][4][9] This phosphorylation keeps the Cyclin B1-CDK1 complex in an inactive state, halting the cell cycle at the G2 phase to allow for DNA repair before entering mitosis (M phase).[1][2]
This compound, as a Pkmyt1 inhibitor, blocks this phosphorylation event.[6][7] The resulting accumulation of active Cyclin B1-CDK1 complex forces the cell to bypass the G2/M checkpoint and enter mitosis prematurely, often with unrepaired DNA damage.[5][10] This process, known as mitotic catastrophe, ultimately leads to apoptosis in cancer cells that are dependent on the G2/M checkpoint.[6][7]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Pkmyt1-IN-8 in Cancer Research
Topic: Pkmyt1-IN-8 for Inducing Mitotic Catastrophe in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a crucial regulator of the G2/M cell cycle checkpoint.[1][2][3] It functions by phosphorylating and inactivating the Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[1][2] This inhibition prevents cells from prematurely entering mitosis, allowing time for DNA repair and ensuring genomic stability.[1][2] In many cancer cells, particularly those with a defective G1/S checkpoint (e.g., due to p53 mutations), the G2/M checkpoint becomes critical for survival, especially when under genotoxic stress from chemotherapy or radiation.[1][4] Overexpression of PKMYT1 is observed in various cancers and is often associated with poor prognosis.[1][4][5][6][7]
This compound is a potent inhibitor of PKMYT1 that offers a promising therapeutic strategy by abrogating the G2/M checkpoint.[8] By inhibiting PKMYT1, this compound leads to the premature activation of CDK1, forcing cancer cells with unrepaired DNA damage to enter mitosis.[2][5] This unscheduled mitotic entry results in mitotic catastrophe, a form of cell death characterized by gross chromosomal abnormalities, leading to the selective elimination of cancer cells.[2][5] These application notes provide an overview of this compound's mechanism, quantitative data, and detailed protocols for its use in cancer research.
Mechanism of Action
PKMYT1, along with WEE1 kinase, negatively regulates the G2/M transition by phosphorylating CDK1 at inhibitory sites (Thr14 and Tyr15 for PKMYT1).[1][9][10] This phosphorylation keeps the CDK1/Cyclin B1 complex (also known as M-phase Promoting Factor or MPF) in an inactive state.[1] this compound specifically binds to and inhibits the kinase activity of PKMYT1.[2] This prevents the inhibitory phosphorylation of CDK1, leading to the accumulation of active CDK1/Cyclin B1 complexes.[2] The resulting surge in CDK1 activity drives the cell into mitosis, regardless of its DNA integrity. In cancer cells with significant DNA damage, this forced mitotic entry leads to severe genomic instability and ultimately, mitotic catastrophe and apoptotic cell death.[2][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| PKMYT1 | 9 | - | - | [8] |
| EPHB3 | 1790 | - | - | [8] |
| EPHA1 | 3170 | - | - | [8] |
| KIT | 4290 | - | - | [8] |
| EPHB1 | 6320 | - | - | [8] |
| EPHA2 | 6830 | - | - | [8] |
| EPHA3 | 8100 | - | - | [8] |
| EPHB2 | 10900 | - | - | [8] |
| - | - | OVCAR3 | 2.02 | [8] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition concentration.
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on cancer cells. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Overexpression of PKMYT1 associated with poor prognosis and immune infiltration may serve as a target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpressed PKMYT1 promotes tumor progression and associates with poor survival in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myt1 kinase: An Emerging Cell Cycle Regulator for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of PKMYT1 Facilitates Tumor Development and Is Correlated with Poor Prognosis in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 10. PKMYT1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Pkmyt1-IN-8 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pkmyt1-IN-8 is a potent and selective inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the cell cycle.[1] PKMYT1, a member of the WEE1 kinase family, plays a crucial role in the G2/M checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[2][3] This inhibitory action prevents premature entry into mitosis, allowing for DNA repair and ensuring genomic stability.[2] In many cancers, the G2/M checkpoint is dysregulated, leading to uncontrolled cell proliferation. Consequently, inhibiting PKMYT1 presents a promising therapeutic strategy, particularly in tumors with specific genetic vulnerabilities, such as CCNE1 amplification.[4][5] this compound and other molecules in its class, like RP-6306 (Lunresertib), are valuable tools for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel anticancer agents.[6][7][8]
These application notes provide detailed protocols for utilizing this compound and similar inhibitors in biochemical and cell-based high-throughput screening assays to identify and profile modulators of the PKMYT1 signaling pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core PKMYT1 signaling pathway and a general workflow for a high-throughput screening campaign.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. reparerx.com [reparerx.com]
Application Notes and Protocols for Pkmyt1-IN-8 in Synthetic Lethality Studies with WEE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of synthetic lethality has emerged as a powerful strategy in cancer therapy, exploiting the dependencies of cancer cells on specific DNA damage response (DDR) pathways. One such promising synthetic lethal interaction exists between the inhibition of two key G2/M checkpoint kinases: WEE1 and Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1). Both kinases negatively regulate CDK1, a critical driver of mitotic entry.[1][2] While WEE1 acts primarily in the nucleus, PKMYT1 functions in the cytoplasm, phosphorylating CDK1 at both Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[3]
In many cancer cells, particularly those with a defective G1 checkpoint (e.g., p53 mutations), there is a heightened reliance on the G2/M checkpoint to repair DNA damage before mitotic entry.[2] Simultaneous inhibition of both WEE1 and PKMYT1 abrogates this checkpoint, leading to premature entry into mitosis with unrepaired DNA, resulting in mitotic catastrophe and selective cancer cell death.[4][5] This dual-inhibition strategy not only enhances therapeutic efficacy but also has the potential to overcome resistance mechanisms associated with single-agent WEE1 inhibitor therapy, where upregulation of PKMYT1 can be a compensatory escape mechanism.[4]
Pkmyt1-IN-8 is a potent inhibitor of PKMYT1 with a reported IC50 of 9 nM.[6] These application notes provide a comprehensive overview and detailed protocols for studying the synthetic lethal interaction of this compound with WEE1 inhibitors, such as adavosertib (AZD1775), in cancer cell lines.
Signaling Pathway and Experimental Rationale
The core of the synthetic lethal interaction between PKMYT1 and WEE1 inhibitors lies in the complete unleashing of CDK1 activity. The following diagram illustrates the signaling pathway and the mechanism of action for the combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pkmyt1-IN-8 not showing expected cell cycle arrest
This technical support center provides troubleshooting guidance for researchers encountering a lack of expected cell cycle arrest after treatment with Pkmyt1-IN-8.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected cellular phenotype after effective treatment with this compound?
A: Pkmyt1 is a kinase that negatively regulates the G2/M cell cycle transition by phosphorylating and inhibiting CDK1.[1][2] Inhibition of Pkmyt1 is expected to cause a decrease in the inhibitory phosphorylation of CDK1 at Threonine 14 (Thr14).[3][4] This leads to unscheduled CDK1 activation, forcing cells to enter mitosis prematurely, often with unresolved DNA damage from S-phase.[5][6]
This "mitotic catastrophe" is the primary mechanism of action and typically results in:
-
Abrogation of the G2/M checkpoint.
-
An initial increase in the mitotic marker Phospho-Histone H3 (Ser10) as cells are pushed into mitosis.[4]
-
Accumulation of DNA damage, marked by an increase in γH2AX.[4]
-
Ultimately, cell death via apoptosis, which can be observed by an increase in cleaved PARP and a sub-G1 population in cell cycle analysis.[4]
The most pronounced effects are seen in cancer cells with a defective G1 checkpoint (e.g., p53 mutations) or high levels of replication stress (e.g., CCNE1 amplification), as these cells are highly dependent on the G2/M checkpoint for survival.[6][7][8]
Q2: My cells are not showing G2/M arrest or cell death after this compound treatment. What are the potential causes?
A: A lack of response can stem from several factors related to the inhibitor, the cell model, or the experimental setup. Below is a workflow to diagnose the issue.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of PKMYT1 Facilitates Tumor Development and Is Correlated with Poor Prognosis in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Pkmyt1-IN-8 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pkmyt1-IN-8. The information is presented in a question-and-answer format to directly address common challenges, particularly insolubility, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
The primary recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). For optimal dissolution, it is advised to use freshly opened, anhydrous DMSO to avoid the absorption of moisture, which can negatively impact solubility.[1]
Q2: I'm having trouble dissolving this compound in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, the manufacturer recommends applying both ultrasonic energy and gentle warming. Heating the solution to 60°C while sonicating can aid in dissolution. It is crucial to use a high-purity, anhydrous grade of DMSO.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers such as PBS is not recommended due to its poor aqueous solubility. To prepare a working solution in a buffer, it is necessary to first create a high-concentration stock solution in an organic solvent like DMSO. This stock can then be serially diluted into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough (typically below 0.5% v/v) to not interfere with the biological system.
Q4: My this compound precipitates when I dilute the DMSO stock into my cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this, consider the following:
-
Lower the final concentration: The final concentration of this compound in your experiment may be exceeding its solubility limit in the aqueous medium. Try using a lower concentration if your experimental design allows.
-
Optimize the dilution process: Instead of a single large dilution, perform serial dilutions. Gradually decreasing the DMSO concentration can help maintain solubility.
-
Pre-warm the medium: Gently warming your cell culture medium to 37°C before adding the inhibitor stock solution can sometimes improve solubility.
-
Vortex during dilution: Ensure rapid and thorough mixing by gently vortexing the medium while adding the DMSO stock.
-
Use a co-solvent system: For in vivo or some in vitro applications, a co-solvent system may be necessary. A published formulation for in vivo use consists of DMSO, PEG300, Tween-80, and saline.[1]
Q5: How should I store this compound solutions?
For long-term storage, it is best to store this compound as a solid at -20°C. Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Data Presentation: this compound Solubility
The following table summarizes the known solubility data for this compound.
| Solvent/Vehicle System | Concentration | Method |
| DMSO | 50 mg/mL (131.81 mM) | Requires ultrasonic and warming to 60°C.[1] |
| DMSO/PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (6.59 mM) | Co-solvent system for in vivo applications.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Bring the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 50 mg/mL concentration.
-
Vortex the solution briefly to initially mix the compound.
-
Place the tube in a 60°C water bath or heat block for 5-10 minutes, vortexing intermittently.
-
Following heating, place the tube in an ultrasonic bath for 10-15 minutes, or until the solution is clear and all solid has dissolved.
-
Visually inspect the solution for any remaining particulate matter. If necessary, repeat the heating and sonication steps.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1]
Protocol 2: Preparation of a this compound Working Solution for In Vivo Studies
Objective: To prepare a this compound formulation suitable for in vivo administration based on a known co-solvent system.[1]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly until it is clear. This will result in a final this compound concentration of 2.5 mg/mL.
-
Prepare a vehicle control by following the same procedure but substituting the this compound DMSO stock with an equal volume of DMSO.
Mandatory Visualization
PKMYT1 Signaling Pathway in G2/M Cell Cycle Checkpoint
PKMYT1 is a protein kinase that plays a crucial role in the G2/M cell cycle checkpoint. It acts as a negative regulator of mitosis by phosphorylating and inhibiting Cyclin-Dependent Kinase 1 (CDK1). This inhibition prevents the cell from prematurely entering mitosis, allowing time for DNA repair.
Experimental Workflow for Troubleshooting Insolubility
The following workflow provides a logical approach to addressing insolubility issues with this compound.
References
Technical Support Center: Optimizing Pkmyt1-IN-8 Dosage for In Vivo Studies
This technical support center provides guidance for researchers and scientists on the use of Pkmyt1-IN-8 in in vivo experiments. While direct in vivo dosage data for this compound is limited in publicly available literature, this guide offers troubleshooting advice and frequently asked questions based on the mechanism of Pkmyt1 inhibition and in vivo data from structurally related compounds, such as RP-6306.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Protein Kinase Membrane-associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a member of the WEE1 family of kinases that plays a crucial role in cell cycle regulation.[1] It specifically phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), a key driver of the G2 to M phase transition in the cell cycle.[2] By inhibiting PKMYT1, this compound prevents the inhibitory phosphorylation of CDK1, leading to premature entry into mitosis and potentially causing "mitotic catastrophe" and apoptosis in cancer cells that have disrupted cell cycle checkpoints.[2]
Q2: What is a recommended starting dose for this compound in vivo?
A2: Currently, there is no established in vivo dosage for this compound in the public domain. However, data from the preclinical development of a similar selective PKMYT1 inhibitor, RP-6306, can provide a starting point for dose-ranging studies. For RP-6306, oral doses in mouse xenograft models have ranged from 2.5 mg/kg to 20 mg/kg, administered twice daily (b.i.d.) or once weekly (q.w.).[3][4] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for this compound in your specific animal model.
Q3: How should this compound be formulated for in vivo administration?
A3: A suggested formulation for the in vivo use of this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] For the related compound RP-6306, a formulation of 1.5% DMSO, 40% PEG300, 5% Tween-80, and 53.5% saline has been used for oral administration in mice.[6] It is recommended to prepare the formulation fresh on the day of use and to visually inspect for any precipitation. Sonication may be used to aid dissolution.[5] A vehicle-only control group should always be included in your experiments to account for any effects of the formulation itself.
Q4: What are the potential toxicities of Pkmyt1 inhibition in vivo?
A4: Preclinical studies with the PKMYT1 inhibitor RP-6306 have shown that it is generally well-tolerated in mice, with minimal body weight loss observed at effective doses.[4][7][8] However, as with any kinase inhibitor, off-target effects and on-target toxicities in normal proliferating tissues are possible. It is essential to monitor animal health closely during treatment, including regular body weight measurements and clinical observations. At the end of the study, collecting blood for complete blood count (CBC) and serum chemistry analysis, as well as histological examination of major organs, is recommended to assess any potential toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in the formulation | The compound may have precipitated out of solution. | - Prepare the formulation fresh before each use.- Use sonication to aid dissolution.- Gently warm the solution (be cautious of compound stability at higher temperatures).- Consider adjusting the ratios of the co-solvents in the formulation. |
| No observable phenotype or target engagement in vivo | - Insufficient dose.- Poor bioavailability.- Rapid metabolism of the compound. | - Perform a dose-escalation study to find the optimal dose.- Analyze plasma levels of this compound to assess its pharmacokinetic profile.- Assess pharmacodynamic markers of Pkmyt1 inhibition in tumor or surrogate tissues (e.g., decreased phosphorylation of CDK1 at Threonine 14). |
| Unexpected toxicity or adverse effects in animals | - The dose is too high (exceeding the MTD).- Off-target effects of the inhibitor.- Vehicle-related toxicity. | - Reduce the dose or the frequency of administration.- Include a vehicle-only control group to rule out formulation-related toxicity.- Perform a thorough toxicological assessment, including histopathology of major organs. |
| Variability in tumor response between animals | - Inconsistent drug administration.- Heterogeneity of the tumor model.- Differences in drug metabolism between individual animals. | - Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power.- If possible, monitor plasma drug levels to correlate exposure with response. |
Quantitative Data Summary
The following tables summarize in vivo data for the selective PKMYT1 inhibitor RP-6306, which can be used as a reference for designing studies with this compound.
Table 1: In Vivo Dosing of RP-6306 in Mouse Xenograft Models
| Compound | Animal Model | Dose | Administration Route | Dosing Schedule | Observed Effect | Reference |
| RP-6306 | OVCAR3 ovarian xenograft | 10 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | Robust tumor regression | [3] |
| RP-6306 | OVCAR3 ovarian xenograft | 20 mg/kg | Oral (p.o.) | Once weekly (q.w.) | Robust tumor regression (in combination with gemcitabine) | [3] |
| RP-6306 | SUM149PT breast cancer xenograft | 2.5, 7.5, 20 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | No significant inhibition of tumor growth (CCNE1 wild-type) | [3] |
| RP-6306 | Pancreatic adenocarcinoma PDX | 2.5 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | 64% tumor growth inhibition over 48 days | [4] |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study
-
Animal Model: Select a relevant tumor model (e.g., cell line-derived xenograft or patient-derived xenograft) with a rationale for Pkmyt1 inhibitor sensitivity (e.g., CCNE1 amplification).
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) with a sufficient number of animals per group for statistical power.
-
Drug Formulation and Administration: Prepare the this compound formulation as described above. Administer the drug and vehicle via the chosen route (e.g., oral gavage) and schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record animal body weight at the same frequency.
-
Perform daily clinical observations for any signs of toxicity.
-
-
Endpoint: Euthanize animals when tumors reach a predetermined endpoint size, or at the end of the study period.
-
Analysis:
-
Collect tumors for weight measurement and downstream analysis (e.g., Western blot for pharmacodynamic markers, immunohistochemistry).
-
Collect blood for pharmacokinetic analysis and/or complete blood count and serum chemistry.
-
Collect major organs for histological analysis to assess toxicity.
-
Visualizations
Pkmyt1 Signaling Pathway
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Genome-wide CRISPR screens identify PKMYT1 as a therapeutic target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
Technical Support Center: Overcoming Resistance to Pkmyt1-IN-8 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pkmyt1-IN-8. The information is designed to help you anticipate and overcome challenges in your experiments, particularly concerning drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a member of the WEE1 family of kinases that negatively regulates the G2/M cell cycle transition.[1] It does this by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) at Threonine 14 and Tyrosine 15, which keeps the CDK1/Cyclin B1 complex inactive and prevents premature entry into mitosis.[1] By inhibiting PKMYT1, this compound prevents this inhibitory phosphorylation, leading to the premature activation of CDK1 and forcing cells to enter mitosis before they are ready. This can result in "mitotic catastrophe" and subsequent cell death, especially in cancer cells with compromised cell cycle checkpoints.[1]
Q2: My cells are not responding to this compound treatment. What are the potential reasons for this resistance?
Resistance to PKMYT1 inhibitors like this compound can be intrinsic or acquired. Potential mechanisms include:
-
High PKMYT1 Expression: Elevated levels of PKMYT1 mRNA have been associated with resistance to therapies that target cell cycle checkpoints.[2][3] Overexpression of the target protein can effectively titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect.
-
Mutations in Downstream Signaling Pathways: Mutations in genes that are part of the MYBL2–MMB–FOXM1 complex have been found to contribute to resistance against the PKMYT1 inhibitor RP-6306.
-
Redundancy with WEE1 Kinase: PKMYT1 and WEE1 have partially redundant functions in inhibiting CDK1. Upregulation of WEE1 could potentially compensate for the inhibition of PKMYT1, although co-inhibition is also a therapeutic strategy.[4]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
-
Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, which might trigger unforeseen resistance pathways.
Q3: What are some strategies to overcome resistance to this compound?
Several strategies can be employed to overcome resistance:
-
Combination Therapy with DNA Damaging Agents: Combining this compound with DNA damaging agents like gemcitabine (B846) has been shown to produce synergistic effects and durable tumor regression in preclinical models.[2][3]
-
Co-inhibition of WEE1 and PKMYT1: A dual-inhibition strategy targeting both PKMYT1 and WEE1 can exploit their synthetic lethal interaction, leading to a more potent anti-cancer effect, even at lower doses.[4][5][6][7][8]
-
Combination with ATR inhibitors: The ATR kinase also plays a role in restricting CDK1 activity. Combining a PKMYT1 inhibitor with an ATR inhibitor can enhance CDK1 activation and premature mitosis.[9]
-
Characterize Potential Biomarkers: Assess your cell lines for known sensitivity markers like CCNE1 amplification or resistance markers like high PKMYT1 expression to guide your experimental strategy.[10][11]
Troubleshooting Guides
Problem 1: Sub-optimal or no observed phenotype (e.g., mitotic catastrophe, cell death) after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Determine the optimal concentration of this compound for your specific cell line by performing a dose-response curve and calculating the IC50 value. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Cell Line Insensitivity | Verify if your cell line has known resistance markers (e.g., low CCNE1 expression, high PKMYT1 expression). Consider using a positive control cell line known to be sensitive to PKMYT1 inhibition. |
| Inhibitor Degradation | Ensure proper storage of this compound (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Sub-optimal Treatment Duration | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing the desired phenotype. |
| Inaccurate Assessment of Phenotype | Use multiple methods to assess the cellular response. For mitotic catastrophe, use techniques like immunofluorescence to visualize mitotic spindle abnormalities and micronuclei formation, in addition to flow cytometry for cell cycle analysis. |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations. Regularly test for mycoplasma contamination. |
| Inhibitor Solubility Issues | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media. Visually inspect for any precipitation. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent dosing of the inhibitor. |
| Assay-Specific Variability | For viability assays, ensure cells are in the logarithmic growth phase. For Western blotting, ensure equal protein loading by performing a total protein quantification assay. |
Quantitative Data Summary
| Inhibitor | Parameter | Value | Cell Line/System |
| This compound | IC50 (PKMYT1) | 9 nM | Biochemical Assay |
| GI50 | 2.02 µM | OVCAR3 | |
| RP-6306 (another PKMYT1 inhibitor) | IC50 (PKMYT1) | <1 nM | Biochemical Assay |
| Adavosertib (WEE1 inhibitor) + RP-6306 (PKMYT1 inhibitor) | Synergy Score (ZIP) | ≥10 | U2OS |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Complete cell culture medium
-
DMSO (vehicle)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[12]
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle-only control.
-
Add 10 µL of the diluted this compound or vehicle to the respective wells.[12]
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[12]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for CDK1 Phosphorylation
This protocol is to assess the on-target effect of this compound by measuring the phosphorylation of its direct target, CDK1.
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CDK1 (Thr14), anti-total-CDK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Plate cells and allow them to adhere. Treat with desired concentrations of this compound for the appropriate duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL detection system.
-
Quantify band intensities and normalize the phospho-CDK1 signal to total CDK1.[2]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol helps to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest approximately 1x10^6 cells per sample.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[13]
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing. Incubate for at least 1 hour at 4°C.[13]
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[14]
-
Analyze the samples by flow cytometry.
Immunofluorescence for Mitotic Catastrophe
This protocol allows for the visualization of morphological changes associated with mitotic catastrophe.
Materials:
-
This compound
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for mitotic spindle), anti-γH2AX (for DNA damage)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Treat cells grown on coverslips with this compound.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain with DAPI.
-
Mount the coverslips on microscope slides using antifade medium.
-
Visualize using a fluorescence or confocal microscope, looking for hallmarks of mitotic catastrophe such as multipolar spindles, micronuclei, and fragmented nuclei.[15][16]
Visualizations
Caption: this compound inhibits PKMYT1, preventing CDK1 phosphorylation and promoting mitotic entry.
Caption: Workflow for troubleshooting and overcoming this compound resistance.
Caption: Methods for detecting the hallmarks of mitotic catastrophe after this compound treatment.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reparerx.com [reparerx.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reparerx.com [reparerx.com]
- 10. Development of a novel treatment based on PKMYT1 inhibition for cisplatin-resistant bladder cancer with miR-424-5p-dependent cyclin E1 amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low Molecular Weight Cyclin E Confers a Vulnerability to PKMYT1 Inhibition in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. benchchem.com [benchchem.com]
- 15. Mitotic Catastrophe Induced in HeLa Tumor Cells by Photodynamic Therapy with Methyl-aminolevulinate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-step Protocol for Evaluation of the Mode of Radiation-induced Clonogenic Cell Death by Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Pkmyt1-IN-8 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pkmyt1-IN-8. The information is intended for scientists and drug development professionals to help minimize potential toxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its potential impact on normal cells?
A1: this compound is a potent inhibitor of Protein Kinase Membrane-Associated Tyrosine- and Threonine-Specific Cdc2-Inhibitory Kinase (PKMYT1). PKMYT1 is a key regulator of the cell cycle, specifically at the G2/M transition.[1][2] It acts by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), preventing premature entry into mitosis.[1][2] By inhibiting PKMYT1, this compound causes an accumulation of active CDK1, forcing cells to enter mitosis prematurely, which can lead to mitotic catastrophe and cell death.[1]
While this is a desired effect in cancer cells that often have a dysfunctional G1 checkpoint and are heavily reliant on the G2/M checkpoint for DNA repair, normal cells with intact cell cycle regulation may also be affected.[1][2] However, some research suggests that PKMYT1's role in an unperturbed normal cell cycle is relatively minor, which may provide a therapeutic window.[3] The principle behind its targeted effect is the concept of synthetic lethality, where the inhibitor is more toxic to cancer cells with specific vulnerabilities (like CCNE1 amplification) than to normal cells.[4]
Q2: What are the known off-target effects of this compound?
A2: this compound is a potent PKMYT1 inhibitor with a reported IC50 of 9 nM. However, at higher concentrations, it can inhibit other kinases, including EPHB3, EPHA1, KIT, EPHB1, EPHA2, EPHA3, and EPHB2, with IC50 values in the micromolar range. These off-target activities can contribute to unexpected cellular phenotypes and toxicity in both normal and cancer cells.
Q3: How can I assess the toxicity of this compound in my normal cell lines?
A3: A variety of cell-based assays can be used to evaluate the cytotoxicity of this compound. It is recommended to use a panel of assays to get a comprehensive understanding of the inhibitor's effects. Key assays include:
-
Cell Viability Assays (e.g., MTT, XTT, PrestoBlue): These colorimetric or fluorescent assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These assays detect markers of programmed cell death (apoptosis).
-
Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) and can reveal cell cycle arrest or disruption.
-
Clonogenic Survival Assay: This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment, providing insight into cytotoxicity.
Q4: Are there more selective PKMYT1 inhibitors available that might have lower toxicity in normal cells?
A4: Yes, the field of PKMYT1 inhibition is rapidly advancing. Newer inhibitors, such as RP-6306 and VRN16, have been developed with improved selectivity for PKMYT1 over other kinases, including the closely related WEE1.[4] These next-generation inhibitors have shown a wider therapeutic window and reduced toxicity in preclinical models, making them potentially better alternatives for minimizing effects on normal cells.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity observed in normal control cell lines at the desired effective concentration. | 1. Off-target effects: The concentration of this compound being used may be high enough to inhibit other essential kinases. 2. On-target toxicity: Normal proliferating cells may be sensitive to PKMYT1 inhibition. 3. Incorrect dosage calculation: Errors in calculating the final concentration of the inhibitor. | 1. Perform a dose-response curve: Determine the IC50 value for both your cancer and normal cell lines to identify a potential therapeutic window. 2. Use a lower concentration: If possible, use the lowest effective concentration for the cancer cell line. 3. Consider a more selective inhibitor: Evaluate newer generation PKMYT1 inhibitors with better selectivity profiles. 4. Verify inhibitor concentration: Double-check all calculations and ensure proper dilution of the stock solution. |
| Inconsistent results between experiments. | 1. Inhibitor instability: this compound may be degrading in solution. 2. Cell line variability: Differences in cell passage number, confluency, or health. 3. Experimental procedure variations: Inconsistent incubation times or reagent concentrations. | 1. Prepare fresh inhibitor solutions: Aliquot the stock solution and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 3. Maintain consistent protocols: Adhere strictly to the same experimental protocols for all replicates and experiments. |
| Observed phenotype does not match the expected effects of PKMYT1 inhibition (e.g., no G2/M arrest followed by mitotic catastrophe). | 1. Off-target effects are dominating: The observed phenotype may be due to the inhibition of other kinases. 2. Cell line-specific response: The chosen cell line may have intrinsic resistance mechanisms or a different response to PKMYT1 inhibition. 3. Inactive inhibitor: The this compound compound may have lost its activity. | 1. Validate the phenotype: Use a different, structurally unrelated PKMYT1 inhibitor to see if the same phenotype is observed. 2. Use genetic knockdown: Compare the phenotype with that of PKMYT1 knockdown using siRNA or shRNA. 3. Test inhibitor activity: If possible, perform an in vitro kinase assay to confirm the inhibitory activity of your this compound stock. |
Quantitative Data Summary
| Compound | Target | IC50 / GI50 | Cell Line | Notes |
| This compound | PKMYT1 | IC50: 9 nM | (Biochemical Assay) | Potent inhibitor of PKMYT1. |
| This compound | EPHB3 | IC50: 1.79 µM | (Biochemical Assay) | Off-target activity at higher concentrations. |
| This compound | EPHA1 | IC50: 3.17 µM | (Biochemical Assay) | Off-target activity at higher concentrations. |
| This compound | KIT | IC50: 4.29 µM | (Biochemical Assay) | Off-target activity at higher concentrations. |
| This compound | EPHB1 | IC50: 6.32 µM | (Biochemical Assay) | Off-target activity at higher concentrations. |
| This compound | EPHA2 | IC50: 6.83 µM | (Biochemical Assay) | Off-target activity at higher concentrations. |
| This compound | EPHA3 | IC50: 8.10 µM | (Biochemical Assay) | Off-target activity at higher concentrations. |
| This compound | EPHB2 | IC50: 10.9 µM | (Biochemical Assay) | Off-target activity at higher concentrations. |
| This compound | - | GI50: 2.02 µM | OVCAR3 (Cancer) | Growth inhibition in a cancer cell line. |
| RP-6306 | PKMYT1 | EC50: 2.5 nM | (Cell-based Assay) | Highly selective next-generation inhibitor. |
| RP-6306 | WEE1 | EC50: 4.8 µM | (Cell-based Assay) | Demonstrates high selectivity over WEE1. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. Include wells with media only for background control.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the GI50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits PKMYT1, leading to CDK1/Cyclin B activation and mitotic entry.
Caption: Workflow for assessing this compound toxicity in normal versus cancer cells.
References
Technical Support Center: Pkmyt1-IN-8 Experiments
Welcome to the technical support center for Pkmyt1-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1).[1] PKMYT1 is a member of the WEE1 family of kinases that negatively regulates the G2/M cell cycle checkpoint.[2][3] It does so by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15), which keeps the CDK1/Cyclin B complex inactive and prevents premature entry into mitosis.[2][3][4][5] By inhibiting PKMYT1, this compound prevents this inhibitory phosphorylation, leading to the activation of the CDK1/Cyclin B complex and forcing cells to enter mitosis.[6]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 9 nM for PKMYT1 in biochemical assays.[1] However, the effective concentration in cell-based assays (often referred to as EC50 or GI50) can be significantly higher and will vary depending on the cell line and experimental conditions. For example, the GI50 for the OVCAR3 cancer cell line is 2.02 µM.[1]
Q3: Are there known off-target effects for this compound?
A3: Yes, this compound is known to inhibit other kinases, particularly at higher concentrations. Its selectivity profile shows inhibition of several Ephrin receptors (EPHB3, EPHA1, EPHB1, EPHA2, EPHA3, EPHB2) and KIT kinase with IC50 values in the micromolar range.[1] It is crucial to consider these off-target effects when interpreting experimental results.
Q4: Why are my IC50 values for this compound inconsistent between experiments?
A4: Inconsistent IC50 values are a common issue in kinase inhibitor studies and can arise from several factors:
-
Assay Type: A significant discrepancy is often observed between biochemical assays (using purified protein) and cell-based assays.[7][8]
-
ATP Concentration: In biochemical assays, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors.[9]
-
Cellular Factors: In cell-based assays, factors such as cell permeability, drug efflux pumps, and protein binding within the cell or in the culture medium can alter the effective concentration of the inhibitor at its target.
-
Experimental Variability: Differences in cell density, passage number, growth phase, and incubation times can all contribute to variability.
-
Compound Stability: Degradation of the compound in solution can lead to a loss of potency.
Q5: I am observing unexpected phenotypes or toxicity in my cell-based assays. What could be the cause?
A5: Unexpected cellular effects can be due to:
-
Off-Target Effects: As mentioned, this compound can inhibit other kinases, which may lead to phenotypes unrelated to PKMYT1 inhibition.[1]
-
Mitotic Catastrophe: Forcing cells with DNA damage into mitosis by inhibiting the G2/M checkpoint can lead to a form of cell death known as mitotic catastrophe.[3][6] This can manifest as widespread cytotoxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%).
-
Compound Purity: Impurities in the inhibitor stock could have their own biological activities.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding. | Reduced well-to-well variability in cell numbers. |
| Edge Effects on Plates | Avoid using the outer wells of 96-well plates as they are prone to evaporation. If unavoidable, fill the outer wells with sterile PBS or media. | More consistent results across the plate. |
| Variability in Compound Dilution | Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing at each dilution step. | More reliable dose-response curves. |
| Cell Line Instability | Use cells with a low passage number and regularly perform cell line authentication. | Consistent cellular response to the inhibitor over time. |
| Compound Instability in Media | Minimize the time the compound is in culture media before and during the assay. Protect from light if the compound is light-sensitive. | Reduced loss of compound activity during the experiment. |
Issue 2: Discrepancy Between Biochemical IC50 and Cellular Potency
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | Use cell lines with known differences in drug transporter expression. Perform cellular uptake assays if possible. | Understanding if the compound is reaching its intracellular target. |
| Drug Efflux | Co-incubate with known efflux pump inhibitors to see if the potency of this compound increases. | Identification of cellular mechanisms that reduce the effective intracellular concentration. |
| High Intracellular ATP | This is an inherent difference between biochemical and cellular environments. Acknowledge this when comparing IC50 and EC50 values. | A more accurate interpretation of the compound's potency in a physiological context. |
| Off-Target Effects | Profile the inhibitor against a panel of kinases. Compare the observed phenotype with the known effects of inhibiting identified off-targets. | Distinguishing between on-target and off-target effects. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 / GI50 | Assay Type |
| PKMYT1 | 9 nM | Biochemical |
| EPHB3 | 1.79 µM | Biochemical |
| EPHA1 | 3.17 µM | Biochemical |
| KIT | 4.29 µM | Biochemical |
| EPHB1 | 6.32 µM | Biochemical |
| EPHA2 | 6.83 µM | Biochemical |
| EPHA3 | 8.10 µM | Biochemical |
| EPHB2 | 10.9 µM | Biochemical |
| OVCAR3 Cell Line | 2.02 µM | Cell-based (Growth Inhibition) |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Western Blotting for PKMYT1 Inhibition
This protocol is designed to assess the on-target effect of this compound by measuring the phosphorylation of its direct substrate, CDK1, at Threonine 14.
Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-CDK1 (Thr14), anti-total CDK1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Plate cells at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody against phospho-CDK1 (Thr14) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total CDK1 and a loading control like GAPDH.
Protocol 2: Cell Viability Assay (MTT/MTS)
Materials:
-
Cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Signal Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the GI50 value.
Visualizations
Caption: The PKMYT1 signaling pathway and the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. PKMYT1 protein kinase, membrane associated tyrosine/threonine 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Overexpression of PKMYT1 Facilitates Tumor Development and Is Correlated with Poor Prognosis in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Proteins of Replication Stress Response and Cell Cycle Control as Cancer Therapy Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Pkmyt1-IN-8 Delivery to Tumor Tissues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively deliver the PKMYT1 inhibitor, Pkmyt1-IN-8, to tumor tissues. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), with an in vitro IC50 of 9 nM.[1] PKMYT1 is a member of the WEE1 kinase family and plays a crucial role in cell cycle regulation.[2] It inhibits the G2/M transition by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[2][3] In many cancers, PKMYT1 is overexpressed, which helps cancer cells repair DNA damage before entering mitosis, thereby promoting their survival.[4] By inhibiting PKMYT1, this compound can force cancer cells with damaged DNA to prematurely enter mitosis, leading to a cellular crisis known as mitotic catastrophe and subsequent cell death (apoptosis).[5]
Q2: I'm having trouble dissolving this compound for my experiments. What are the recommended solvents?
A2: this compound is a hydrophobic compound with limited aqueous solubility. For in vitro assays, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6] This stock solution can then be serially diluted into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to avoid affecting the biological system. For in vivo studies, a formulation is required to improve solubility and bioavailability.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is a potent inhibitor of PKMYT1, it can inhibit other kinases at higher concentrations. These include EPHB3, EPHA1, KIT, EPHB1, EPHA2, EPHA3, and EPHB2, with IC50s in the micromolar range.[1] It is important to consider these potential off-target effects when interpreting experimental results, especially at higher doses.
Q4: What are some common strategies to improve the delivery of hydrophobic inhibitors like this compound to tumors?
A4: The primary challenge in delivering hydrophobic drugs to tumors is their poor water solubility.[7] To overcome this, various drug delivery systems are employed, with nanoparticle-based formulations being a prominent strategy.[7][8] These formulations, such as liposomes and polymeric nanoparticles, can encapsulate the hydrophobic drug, increasing its solubility and stability in circulation.[8][9] This can lead to a longer half-life in the bloodstream and enhanced accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low Bioavailability and Inconsistent Results in In Vivo Studies
-
Possible Cause: Poor solubility and rapid metabolism of this compound in its free form.
-
Solution:
-
Formulation: Develop a suitable formulation to enhance solubility and protect the inhibitor from rapid clearance. A common starting point for hydrophobic inhibitors is a suspension in a vehicle like 0.5% methylcellulose (B11928114) or formulating it in the animal chow.[10][11]
-
Nanoparticle Encapsulation: For a more advanced approach, consider encapsulating this compound into nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)).[12][13] This can improve circulation time and tumor accumulation.
-
Route of Administration: The route of administration can significantly impact bioavailability. While oral gavage may be convenient, intraperitoneal (IP) or intravenous (IV) injections might provide more consistent systemic exposure, especially when using a nanoparticle formulation.[5]
-
Issue 2: High Variability in Tumor Growth Inhibition Between Animals
-
Possible Cause: Inconsistent dosing due to poor formulation or animal-to-animal variation in drug metabolism.
-
Solution:
-
Homogeneous Formulation: Ensure your formulation is homogeneous before and during administration. If using a suspension, vortex it thoroughly before each gavage.
-
Accurate Dosing: Base your dosing on the individual animal's body weight and ensure precise administration.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of biological variability.
-
Pharmacokinetic Studies: If feasible, conduct a pilot pharmacokinetic (PK) study to determine the plasma and tumor concentrations of this compound after administration. This will help you to optimize the dosing regimen.[14]
-
Issue 3: Unexpected Toxicity in Animal Models
-
Possible Cause: Off-target effects of this compound at high doses or toxicity of the delivery vehicle.
-
Solution:
-
Dose-Response Study: Perform a dose-response study to identify the maximum tolerated dose (MTD) of your this compound formulation.
-
Vehicle Control: Always include a vehicle-only control group to assess any toxicity associated with the formulation itself.
-
Monitor Animal Health: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Histopathological Analysis: At the end of the study, perform a histopathological analysis of major organs to identify any potential tissue damage.
-
Data Presentation
The following tables summarize representative quantitative data for a PKMYT1 inhibitor, RP-6306, which can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of PKMYT1 Inhibitors
| Compound | Target | IC50 / EC50 | Cell Line | Assay | Reference |
| This compound | PKMYT1 | 9 nM | - | Biochemical Assay | [1] |
| RP-6306 | PKMYT1 | 3.1 ± 1.2 nM | - | Biochemical Assay | [15] |
| RP-6306 | PKMYT1 | 2.5 ± 0.8 nM | - | NanoBRET Target Engagement | [15] |
Table 2: In Vivo Efficacy of the PKMYT1 Inhibitor RP-6306 in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Breast Cancer | HCC1569 | Mouse | Oral | Up to 79% | [15] |
| Ovarian Cancer | OVCAR3 | Mouse | Oral | Up to 84% | [15] |
| Pancreatic Cancer | PDX | Mouse | 300 ppm in chow | Significant | [11] |
| ER+ Breast Cancer | PDX | Mouse | 300 ppm in chow + Gemcitabine | Significant | [11] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol is based on a common vehicle used for hydrophobic small molecule inhibitors.
Materials:
-
This compound
-
Methylcellulose
-
Sterile water
Procedure:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. To do this, slowly add the methylcellulose powder to the water while stirring vigorously. It may be necessary to heat the solution gently to aid dissolution. Allow the solution to cool to room temperature.
-
Calculate the required amount of this compound for your desired dose and the number of animals.
-
Weigh out the this compound and suspend it in the 0.5% methylcellulose solution.
-
Vortex the suspension thoroughly before each administration to ensure a uniform dose.
-
Administer the formulation to the mice via oral gavage at the desired volume.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are commonly used for human cancer cell line xenografts.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (at the desired dose and schedule)
-
Group 3: Positive control (a standard-of-care chemotherapy for the cancer type)
-
Group 4: Combination of this compound and the positive control
-
-
Dosing and Administration: Administer the treatments as per your experimental design. Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: Continue the treatment for the planned duration or until the tumors in the control group reach the predetermined endpoint size.
-
Data Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting, or RNA sequencing).
Visualizations
PKMYT1 Signaling Pathway
Caption: The PKMYT1 signaling pathway at the G2/M cell cycle checkpoint.
Experimental Workflow for Improving this compound Tumor Delivery
Caption: A general experimental workflow for enhancing this compound delivery to tumors.
Troubleshooting Decision Tree for In Vivo Studies
Caption: A decision tree for troubleshooting unexpected outcomes in in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. PKMYT1 - Wikipedia [en.wikipedia.org]
- 4. PKMYT1 protein kinase, membrane associated tyrosine/threonine 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of novel and highly potent dual-targeting PKMYT1/HDAC2 inhibitors for hepatocellular carcinoma through structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Encapsulation of PI3K Inhibitor LY294002 within Polymer Nanoparticles Using Ion Pairing Flash Nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnanoscitec.com [jnanoscitec.com]
- 10. scispace.com [scispace.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Nanoparticle encapsulation and controlled release of a hydrophobic kinase inhibitor: Three stage mathematical modeling and parametric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
how to confirm Pkmyt1-IN-8 is inhibiting its target in cells
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to confirm the cellular activity of Pkmyt1-IN-8, a potent inhibitor of the protein kinase PKMYT1.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular function of PKMYT1?
A1: PKMYT1, or Protein Kinase Membrane-associated Tyrosine and Threonine 1, is a crucial regulator of the cell cycle.[1] It is a member of the WEE1 kinase family that negatively regulates the G2/M transition.[2][3] Its primary function is to phosphorylate and inhibit Cyclin-Dependent Kinase 1 (CDK1) at specific sites (Threonine 14 and Tyrosine 15).[1][2][4] This inhibitory action prevents CDK1 from forming an active complex with Cyclin B1, thereby stopping the cell from prematurely entering mitosis (M-phase).[2][5] PKMYT1 acts as a gatekeeper for the G2 checkpoint, ensuring that DNA repair is complete before cell division commences.[2][3]
Q2: How does this compound work and what is its expected effect?
A2: this compound is a small molecule inhibitor designed to specifically bind to and block the kinase activity of PKMYT1.[1][6] By inhibiting PKMYT1, the inhibitor prevents the inhibitory phosphorylation of CDK1.[1] As a result, CDK1 remains active, promoting the cell's progression from the G2 phase into mitosis.[1] In cancer cells that often have a defective G1 checkpoint and rely heavily on the G2 checkpoint for survival, forcing them into mitosis with damaged DNA can lead to a phenomenon called "mitotic catastrophe" and subsequent cell death (apoptosis).[1][7]
Q3: What is the most direct way to confirm this compound is inhibiting its target in cells?
A3: The most direct method is to measure the phosphorylation status of PKMYT1's immediate downstream target, CDK1. Using Western blotting, you can probe for the levels of phosphorylated CDK1 at Threonine 14 (p-CDK1 T14) and Tyrosine 15 (p-CDK1 Y15).[8] A successful inhibition of PKMYT1 by this compound will result in a dose-dependent decrease in the levels of p-CDK1 (T14/Y15). It is essential to also probe for total CDK1 levels to ensure that the observed changes are due to altered phosphorylation and not a decrease in the total amount of the protein.
Q4: What are the expected downstream cellular consequences of PKMYT1 inhibition?
A4: Beyond the direct effect on CDK1 phosphorylation, inhibiting PKMYT1 with this compound is expected to produce several measurable downstream effects:
-
Abrogation of G2/M Checkpoint: Cells will override the G2 arrest, leading to premature entry into mitosis. This can be observed as a shift in the cell cycle distribution, typically a decrease in the S-phase population and an increase in the G2/M and sub-G1 (apoptotic) populations.[8][9]
-
Increased DNA Damage: Forcing cells into mitosis before DNA repair is complete leads to increased genomic instability and DNA damage. This can be quantified by measuring the levels of phosphorylated histone H2AX (γH2AX).[8][10]
-
Decreased Cell Proliferation and Viability: The induction of mitotic catastrophe and apoptosis ultimately leads to a reduction in cancer cell proliferation and viability.[6][10]
Experimental Confirmation Workflow
The following diagram outlines the key experimental steps to validate the on-target activity of this compound in a cellular context.
Caption: Workflow for confirming this compound target inhibition.
Key Experimental Protocols & Data
Protocol 1: Western Blot for p-CDK1 and γH2AX
This protocol details the steps to measure changes in protein phosphorylation, a direct indicator of PKMYT1 inhibition.
Methodology:
-
Cell Treatment: Seed cells (e.g., OVCAR3, A549) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5 µM) for a predetermined time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Keeping samples on ice is crucial to prevent dephosphorylation.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli loading buffer and boil for 5-10 minutes.[11]
-
SDS-PAGE & Transfer: Load samples onto a polyacrylamide gel, run electrophoresis to separate proteins by size, and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for:
-
Phospho-CDK1 (Thr14/Tyr15)
-
Total CDK1
-
Phospho-Histone H2A.X (Ser139) (γH2AX)
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantification: Densitometry analysis should be performed to quantify band intensity. Normalize p-CDK1 and γH2AX signals to their respective total protein or loading control.
Expected Quantitative Data Summary
| Treatment Group | p-CDK1 (T14/Y15) Level (Normalized) | γH2AX Level (Normalized) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (0.5 µM) | 0.65 | 1.80 |
| This compound (1.0 µM) | 0.30 | 2.50 |
| This compound (2.0 µM) | 0.10 | 3.20 |
Note: Data are illustrative examples.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This protocol allows for the assessment of downstream functional consequences of PKMYT1 inhibition on cell cycle progression.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. After 24 hours, treat with this compound (e.g., 2 µM) or vehicle control for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Adherent cells should be trypsinized gently. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[12]
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate to ensure high resolution of the cell cycle phases.[12] Collect at least 10,000 events per sample.
-
Analysis: Gate on the single-cell population to exclude doublets and aggregates.[13] Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the G0/G1, S, and G2/M phases based on DNA content (PI fluorescence intensity).
Expected Quantitative Data Summary
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 |
| Vehicle (DMSO) | 55% | 25% | 20% | <2% |
| This compound (2 µM) | 40% | 10% | 45% | 5% |
Note: Data are illustrative examples. A decrease in S phase and increase in G2/M and Sub-G1 is the expected outcome.[8]
Signaling Pathway Diagram
The diagram below illustrates the role of PKMYT1 in the G2/M checkpoint and the mechanism of its inhibition by this compound.
Caption: PKMYT1's role in the G2/M checkpoint and its inhibition.
Troubleshooting Guides
Western Blotting Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Signal for p-CDK1 | 1. Phosphatase activity during sample prep. 2. Low protein load or low target abundance. 3. Inefficient antibody binding. | 1. Always use a freshly prepared phosphatase inhibitor cocktail in your lysis buffer and keep samples on ice. 2. Increase the amount of protein loaded per lane (try 30-50 µg).[11] 3. Optimize primary antibody concentration and extend incubation to overnight at 4°C. Ensure the antibody is validated for your application.[14] |
| High Background | 1. Blocking is insufficient or inappropriate. 2. Antibody concentration is too high. 3. Insufficient washing. | 1. Block for at least 1 hour at RT in 5% BSA/TBST. Avoid milk for phospho-antibodies.[15] 2. Titrate your primary and secondary antibodies to find the optimal concentration.[15] 3. Increase the number and duration of washes with TBST after antibody incubations.[15] |
| Non-Specific Bands | 1. Primary antibody is not specific enough. 2. Protein overloading. | 1. Use a highly specific monoclonal antibody. Check the antibody datasheet for validation data. 2. Reduce the amount of protein loaded on the gel to minimize non-specific interactions.[11] |
Flow Cytometry (Cell Cycle) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution of G1/G2 Peaks (High CV) | 1. Flow rate is too high. 2. Inconsistent PI staining. 3. Cell clumping/aggregates. | 1. Always use the lowest possible flow rate on the cytometer for cell cycle analysis.[12] 2. Ensure cells are fully resuspended in the PI/RNase solution and incubated for the recommended time. 3. Gently pipette the sample before acquisition and consider filtering through a cell-strainer cap. Analyze data using a doublet discrimination gate.[13][16] |
| Excessive Debris in Plot (High Sub-G1) | 1. Harsh sample preparation (e.g., vortexing, high-speed centrifugation). 2. Cells are unhealthy or apoptotic. | 1. Handle cells gently. Centrifuge at lower speeds (e.g., 300-400 x g).[16] 2. This may be an expected result of inhibitor treatment. Compare with untreated controls. Ensure you are collecting both adherent and floating cells. |
| Histogram Does Not Show Distinct Phases | 1. Cells are not proliferating. 2. Incorrect instrument settings (laser/PMT voltages). | 1. Ensure you are using a healthy, proliferating cell line. Poor culture conditions can cause cells to arrest in G0/G1.[13] 2. Use a positive control to set up the flow cytometer correctly. Ensure the G1 peak is placed appropriately on the linear scale.[16] |
References
- 1. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKMYT1 - Wikipedia [en.wikipedia.org]
- 5. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | PKMYT1 as a Potential Target to Improve the Radiosensitivity of Lung Adenocarcinoma [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PKMYT1 as a Potential Target to Improve the Radiosensitivity of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-wide CRISPR screens identify PKMYT1 as a therapeutic target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Addressing Off-Target Kinase Inhibition by RP-6306 (Lunresertib)
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the PKMYT1 inhibitor RP-6306 (lunresertib). It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help identify and mitigate potential off-target effects, ensuring data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is RP-6306 and what is its primary target?
A1: RP-6306, also known as lunresertib, is a potent, selective, and orally bioavailable small molecule inhibitor. Its primary target is Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the G2/M cell cycle checkpoint.[1][2] PKMYT1 inhibits Cyclin-Dependent Kinase 1 (CDK1) by phosphorylating it on Threonine 14 (Thr14), which, along with Tyrosine 15 (Tyr15) phosphorylation by the related kinase WEE1, prevents premature entry into mitosis.[3]
Q2: Why is addressing off-target effects important when using RP-6306?
A2: While RP-6306 is highly selective for PKMYT1, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations.[4] These unintended interactions, or "off-target effects," can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity that is not related to the inhibition of PKMYT1.[4][5] Understanding and controlling for these effects is crucial for validating that the observed biological outcomes are a direct result of PKMYT1 inhibition.
Q3: What are the known off-targets of RP-6306?
A3: Kinase profiling studies have shown that RP-6306 has high selectivity for PKMYT1. However, at concentrations significantly higher than its cellular IC50, it can bind to a small number of other kinases, primarily within the Ephrin (EPH) receptor tyrosine kinase family, as well as the kinase FRK. It displays very high selectivity against the related kinase WEE1.
Q4: How can I confirm that RP-6306 is engaging PKMYT1 in my cellular model?
A4: Target engagement can be confirmed by observing the direct downstream consequences of PKMYT1 inhibition. The most reliable method is to perform a Western blot to detect a decrease in the phosphorylation of CDK1 at Threonine 14 (pCDK1-T14). A Cellular Thermal Shift Assay (CETSA) can also be used to directly measure the binding of RP-6306 to PKMYT1 in intact cells.
Q5: What are the expected on-target cellular phenotypes of PKMYT1 inhibition by RP-6306?
A5: Inhibition of PKMYT1 by RP-6306 leads to unscheduled activation of CDK1.[6] In cancer cells with specific vulnerabilities, such as CCNE1 amplification, this causes premature entry into mitosis from S-phase, leading to replication stress, DNA damage, and ultimately mitotic catastrophe and cell death.[3]
Quantitative Data: Kinase Selectivity Profile of RP-6306
The following table summarizes the inhibitory potency of RP-6306 against its primary target, PKMYT1, and key known off-targets. High selectivity is demonstrated by the large fold-difference between the potency for PKMYT1 and other kinases.
| Kinase Target | Assay Type | IC50 / EC50 (nM) | Selectivity vs. PKMYT1 (Fold) | Reference |
| PKMYT1 | Biochemical (Catalytic) | 3.1 | - | |
| PKMYT1 | Cell-based (Target Engagement) | 2.5 | - | |
| WEE1 | Cell-based (Target Engagement) | 4,800 | ~1,920x | |
| EPHA1 | Cell-based (Binding) | ~72.5 | 29x | |
| EPHA2 | Cell-based (Binding) | ~172.5 | 69x | |
| EPHB2 | Cell-based (Binding) | ~472.5 | 189x | |
| EPHB3 | Cell-based (Binding) | ~327.5 | 131x | |
| EPHB4 | Cell-based (Binding) | ~345 | 138x | |
| FRK | Cell-based (Binding) | ~1425 | 570x | |
| SRC | Cell-based (Binding) | >10,375* | >4150x |
*Note: These values are estimated based on the reported cellular PKMYT1 IC50 of 2.5 nM and the published selectivity fold-differences. Actual IC50 values may vary depending on the specific assay conditions.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues that may arise during experiments with RP-6306.
Issue 1: Unexpected Phenotype Observed
-
Question: I'm observing a cellular phenotype that is not consistent with the known functions of PKMYT1 (e.g., changes in cell adhesion or migration). Could this be an off-target effect?
-
Answer: Yes, this is a strong possibility. The known off-targets of RP-6306 include Ephrin receptors, which are critically involved in cell adhesion, migration, and morphology.[7][8]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than the IC50 for PKMYT1 inhibition (typically >100 nM), it is likely an off-target effect.
-
Use a Structurally Different Inhibitor: If available, use a different PKMYT1 inhibitor with a distinct chemical scaffold. If this second inhibitor does not produce the same phenotype, the effect is likely specific to RP-6306's off-target profile.
-
Investigate Ephrin Signaling: Perform a Western blot for key nodes in the Ephrin signaling pathway (e.g., phosphorylated EphA2) to see if they are modulated at the concentrations of RP-6306 you are using.
-
Control Experiment: Use a specific Eph receptor inhibitor as a positive control to see if it phenocopies the unexpected effect.[9]
-
Issue 2: Lack of Expected On-Target Effect (No decrease in pCDK1-T14)
-
Question: I've treated my cells with RP-6306, but I don't see a decrease in CDK1 T14 phosphorylation. Is the compound not working?
-
Answer: This could be due to several factors, from compound inactivity to issues with the experimental setup.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C or -80°C) and that the solvent (e.g., DMSO) is fresh.[1][6] Repeated freeze-thaw cycles should be avoided.
-
Verify Concentration: Double-check all dilution calculations to ensure the final concentration in your cell culture medium is correct.
-
Check Target Expression: Confirm that your cell line expresses detectable levels of PKMYT1 protein.
-
Optimize Treatment Time: The kinetics of dephosphorylation can vary. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for observing the effect.
-
Assess Cell Permeability: While RP-6306 is orally bioavailable, extreme cell line characteristics could potentially limit uptake. If this is suspected, a target engagement assay like CETSA can confirm intracellular binding.
-
Issue 3: High Cellular Toxicity in a Non-CCNE1 Amplified Cell Line
-
Question: My cell line does not have CCNE1 amplification, but I'm seeing significant cell death at moderate concentrations of RP-6306. Is this an off-target effect?
-
Answer: It could be. While the primary synthetic lethal relationship is with CCNE1 amplification, high concentrations of RP-6306 could induce toxicity through off-target kinase inhibition or by perturbing the cell cycle in sensitive cell lines.
-
Troubleshooting Steps:
-
Correlate with Off-Target Potency: Compare the cytotoxic concentration with the known IC50 values for off-targets. If there is an overlap, it suggests an off-target liability.
-
Rescue Experiment: If you suspect a specific off-target is responsible, you can attempt a rescue experiment. For example, if you suspect off-target inhibition of a pro-survival kinase, overexpressing a drug-resistant mutant of that kinase might rescue the cells.
-
Analyze Cell Cycle Profile: Perform flow cytometry analysis of the cell cycle. On-target PKMYT1 inhibition should cause a G2/M arrest or mitotic defects. A different pattern of cell cycle arrest might point towards an off-target mechanism.
-
Key Experimental Protocols
Protocol 1: Western Blot for On-Target Engagement (pCDK1-T14)
This protocol describes how to assess the on-target activity of RP-6306 by measuring the phosphorylation status of its direct substrate, CDK1.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., OVCAR3, HCC1569) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of RP-6306 (e.g., 0, 10, 30, 100, 300 nM) for a predetermined time (e.g., 8 or 24 hours). Include a DMSO vehicle control.
-
-
Lysate Preparation:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:
-
Rabbit anti-phospho-CDK1 (Thr14)
-
Mouse anti-total CDK1
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an ECL substrate and visualize the signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify band intensities. Normalize the pCDK1-T14 signal to the total CDK1 signal, and then to the loading control. A dose-dependent decrease in the normalized pCDK1-T14 signal indicates on-target engagement.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA directly measures the binding of a drug to its target protein in a cellular context based on ligand-induced thermal stabilization.
-
Cell Treatment:
-
Culture cells to ~80% confluency in a 10 cm dish.
-
Treat the cells with the desired concentration of RP-6306 (e.g., 1 µM) or a DMSO vehicle control for 1-3 hours in a CO2 incubator.
-
-
Harvesting and Aliquoting:
-
Wash cells with ice-cold PBS. Scrape and resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes. Include a non-heated control.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25-37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
-
-
Analysis by Western Blot:
-
Collect the supernatant from each sample.
-
Determine the protein concentration and normalize all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against PKMYT1.
-
-
Data Interpretation:
-
Quantify the band intensities for PKMYT1 at each temperature point.
-
Plot the relative band intensity (normalized to the non-heated control) against the temperature for both the DMSO and RP-6306-treated samples.
-
A rightward shift in the melting curve for the RP-6306-treated sample indicates thermal stabilization of PKMYT1, confirming direct target engagement.[10][11][12]
-
Visualizations
Signaling Pathway Diagram
Caption: The G2/M checkpoint is regulated by inhibitory phosphorylation of CDK1.
Experimental Workflow: Troubleshooting Off-Target Effects
References
- 1. selleckchem.com [selleckchem.com]
- 2. reparerx.com [reparerx.com]
- 3. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. What are Eph inhibitors and how do they work? [synapse.patsnap.com]
- 9. pnas.org [pnas.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of PKMYT1 Inhibitors for Researchers
In the landscape of targeted cancer therapy, Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) has emerged as a promising target, particularly for cancers with specific genetic alterations such as CCNE1 amplification. This guide provides a comparative analysis of the efficacy of Pkmyt1-IN-8 and other notable PKMYT1 inhibitors, offering a valuable resource for researchers, scientists, and professionals in drug development. The information is presented to facilitate an objective comparison based on available experimental data.
Quantitative Efficacy of PKMYT1 Inhibitors
The following table summarizes the in vitro potency of several key PKMYT1 inhibitors. The data is presented to allow for a direct comparison of their biochemical and cellular activities.
| Inhibitor | Biochemical IC50 (PKMYT1) | Cellular Activity | Cell Line(s) | Reference(s) |
| This compound | 9 nM | GI50: 2.02 µM | OVCAR3 | N/A |
| RP-6306 (Lunresertib) | 3.1 nM - 14 nM | EC50: 26 - 93 nM | CCNE1-amplified cell lines | [1][2] |
| Compound A30 | 3 nM | Strong antiproliferative effects | CCNE1-amplified tumor cells | [3] |
| MY-14 | 2 nM | IC50: 1.06 µM (HCC1569), 0.80 µM (OVCAR3) | HCC1569, OVCAR3 | [4] |
| VRN16 | N/A | Higher proliferation inhibition potency than lunresertib | CCNE1+ cancer cells | [5] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50 (Half-maximal growth inhibition) refers to the concentration of a drug that causes 50% inhibition of cellular growth. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. N/A indicates that specific data was not available in the searched resources.
PKMYT1 Signaling Pathway and Therapeutic Intervention
PKMYT1 is a crucial regulator of the G2/M cell cycle checkpoint. It inhibits the progression into mitosis by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1). In cancers with alterations like CCNE1 amplification, which leads to premature S-phase entry and replication stress, cells become highly dependent on the G2/M checkpoint for survival. Inhibition of PKMYT1 in these cancer cells leads to premature mitotic entry and subsequent cell death, a concept known as synthetic lethality.
Experimental Workflow for Efficacy Determination
The evaluation of PKMYT1 inhibitor efficacy typically follows a structured workflow, progressing from biochemical assays to cellular and in vivo models.
Detailed Experimental Methodologies
Accurate and reproducible data are paramount in drug discovery. Below are detailed protocols for key assays used to evaluate the efficacy of PKMYT1 inhibitors.
Biochemical Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagents: PKMYT1 enzyme, substrate (e.g., a synthetic peptide), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure:
-
The kinase reaction is initiated by combining the PKMYT1 enzyme, substrate, ATP, and the test inhibitor in a suitable buffer.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
After a 40-minute incubation, the Kinase Detection Reagent is added. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are determined by plotting the inhibitor concentration against the percentage of kinase inhibition.[6][7]
-
2. LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.
-
Reagents: Europium (Eu)-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand), PKMYT1 kinase, and test compounds.
-
Procedure:
-
The PKMYT1 kinase, Eu-labeled antibody, and test inhibitor are incubated together.
-
The Alexa Fluor™ 647-labeled tracer is then added to the mixture.
-
If the inhibitor does not bind to the kinase, the tracer will bind, bringing the Eu-donor and the Alexa Fluor™-acceptor in close proximity, resulting in a high FRET signal.
-
If the inhibitor binds to the kinase's ATP pocket, it will displace the tracer, leading to a decrease in the FRET signal.
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. IC50 values are calculated based on the reduction in the FRET signal at different inhibitor concentrations.[8]
-
Cellular Assays
1. MTT Cell Proliferation Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells (e.g., OVCAR3) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the PKMYT1 inhibitor for a specified period (e.g., 72 hours).
-
Following treatment, the MTT solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. GI50 values are calculated from the dose-response curves.[9][10][11]
-
2. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.
-
Procedure:
-
A single-cell suspension is prepared and cells are seeded at a low density in multi-well plates.
-
The cells are treated with the PKMYT1 inhibitor for a defined period.
-
The drug-containing medium is then replaced with fresh medium, and the cells are incubated for 1-3 weeks to allow for colony formation.
-
Colonies are fixed with a solution (e.g., a mixture of methanol (B129727) and acetic acid) and stained with a dye such as crystal violet.
-
Colonies containing at least 50 cells are counted. The surviving fraction is calculated as the ratio of the plating efficiency of treated cells to that of untreated controls.[12][13][14][15]
-
This guide provides a foundational comparison of this compound and other PKMYT1 inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to design experiments that are most relevant to their specific research questions. The provided methodologies offer a starting point for the in-house evaluation and characterization of these and other novel inhibitors.
References
- 1. | BioWorld [bioworld.com]
- 2. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chondrex.com [chondrex.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Clonogenic Assay [en.bio-protocol.org]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PKMYT1 Inhibitors in CCNE1-Amplified Cancers: Spotlight on RP-6306
For Researchers, Scientists, and Drug Development Professionals
The amplification of the CCNE1 gene, which encodes for the cell cycle protein Cyclin E1, is a significant driver in several hard-to-treat cancers, including certain types of ovarian, endometrial, and bladder cancers.[1] Tumors with CCNE1 amplification are often resistant to standard therapies, creating a critical unmet need for novel therapeutic strategies.[1][2] One promising approach that has emerged is the concept of synthetic lethality, which targets a vulnerability in cancer cells that is absent in normal cells.[3] This has led to the development of inhibitors targeting PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1), a kinase that has been identified as a synthetic lethal partner to CCNE1 amplification.[2][4]
This guide provides a comparative overview of two such inhibitors: Pkmyt1-IN-8 and RP-6306 (lunresertib). It is important to note that the publicly available information on these two compounds is vastly different. RP-6306 is a first-in-class, clinical-stage inhibitor with a substantial body of preclinical and emerging clinical data.[4][5][6] In contrast, this compound is a research compound with very limited published data.
Mechanism of Action: The Synthetic Lethality of PKMYT1 Inhibition in CCNE1-Amplified Cancers
CCNE1 amplification leads to an overabundance of Cyclin E1, which forms a complex with CDK2 to drive the cell cycle forward from the G1 to the S phase.[7] This uncontrolled progression induces replication stress and genomic instability.[7] To cope with this, cancer cells become highly dependent on the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis.
PKMYT1 is a key regulator of this checkpoint. It is a serine/threonine kinase that negatively regulates CDK1, the engine of mitosis, by phosphorylating it on Threonine 14 (Thr14).[7][8] This inhibitory phosphorylation prevents premature entry into mitosis, allowing time for DNA repair.[9]
In CCNE1-amplified cancer cells, this reliance on the G2/M checkpoint becomes a critical vulnerability. Inhibition of PKMYT1 removes the brakes on CDK1, leading to premature mitotic entry despite the high levels of replication stress and DNA damage.[2] This forces the cancer cells into a state of mitotic catastrophe, ultimately leading to apoptosis (programmed cell death).[10] Normal cells, without the underlying replication stress from CCNE1 amplification, are less affected by PKMYT1 inhibition.[1] This selective killing of cancer cells is the essence of the synthetic lethal relationship between CCNE1 amplification and PKMYT1 inhibition.
Below is a diagram illustrating this signaling pathway.
Caption: Signaling pathway of PKMYT1 inhibition in CCNE1-amplified cancers.
Comparative Analysis of this compound and RP-6306
RP-6306 (Lunresertib)
RP-6306, also known as lunresertib, is a first-in-class, oral, selective inhibitor of PKMYT1 developed by Repare Therapeutics.[4][11] Its discovery was guided by a CRISPR-based screening platform, SNIPRx®, which identified the synthetic lethal relationship between PKMYT1 and CCNE1 amplification.[4]
In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| PKMYT1 IC50 | 14 nM | [12] |
| PKMYT1 Catalytic Activity IC50 | 3.1 ± 1.2 nM | [2] |
| Cellular PKMYT1 Target Engagement EC50 (NanoBRET™) | 2.5 ± 0.8 nM | [3] |
| Selectivity over WEE1 (NanoBRET™) | 1,920-fold | [3] |
| EC50 in CCNE1-amplified cell lines | 26 to 93 nM | [2][13] |
| Cytotoxicity vs. non-amplified lines | ~14.1-fold more cytotoxic | [2][13] |
In Vivo Efficacy
| Cancer Type | Model | Treatment | Outcome | Reference |
| Ovarian Cancer | OVCAR3 Xenograft (CCNE1-amplified) | RP-6306 | Dose-dependent tumor growth inhibition (up to 84%) | [3][12] |
| Breast Cancer | HCC1569 Xenograft (CCNE1-amplified) | RP-6306 | Tumor growth inhibition (up to 79%) | [3] |
| Pancreatic Cancer | PA1443 Xenograft (moderate CCNE1 amplification) | RP-6306 (2.5 mg/kg BID) | 64% tumor growth inhibition over 48 days | [3][14] |
| Ovarian & Breast Cancer | OVCAR3 & HCC1569 Xenografts | RP-6306 + Gemcitabine | Significant tumor regression | [3][7] |
RP-6306 is currently being evaluated in Phase 1/2 clinical trials, most notably the MYTHIC study (NCT04855656).[7][15] Initial results have demonstrated a favorable safety profile and preliminary anti-tumor activity, both as a monotherapy and in combination with other agents.[5][6]
-
Monotherapy: In the MYTHIC study, lunresertib monotherapy showed a manageable tolerability profile, distinct from other cell cycle inhibitors, and preliminary signs of efficacy including a confirmed partial response and stable disease in several patients.[5]
-
Combination Therapy:
-
With Camonsertib (ATR inhibitor): The combination has shown promising and durable responses in heavily pretreated endometrial and platinum-resistant ovarian cancers.[16] The FDA has granted Fast Track designation for this combination in both platinum-resistant ovarian cancer and endometrial cancer with specific genetic alterations (CCNE1 amplification, FBXW7 or PPP2R1A mutations).[17][18]
-
With Gemcitabine: Preclinical data strongly support this combination, which has also been evaluated in clinical trials.[2][7]
-
This compound
This compound is described as a PKMYT1 inhibitor with limited publicly available data.
In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| PKMYT1 IC50 | 9 nM | [19] |
| OVCAR3 cell proliferation GI50 | 2.02 µM | [19] |
| Off-target kinase inhibition (IC50) | EPHB3 (1.79 µM), EPHA1 (3.17 µM), KIT (4.29 µM), and others in the µM range | [19] |
There is no available information on the selectivity of this compound for PKMYT1 over the related kinase WEE1, nor are there published in vivo efficacy data in CCNE1-amplified cancer models. The GI50 value in OVCAR3 cells appears significantly higher than the EC50 values reported for RP-6306 in similar cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of RP-6306.
Cell Viability Assays
To determine the cytotoxic effects of PKMYT1 inhibitors, researchers typically use cell viability assays. A common method involves:
-
Seeding cancer cell lines (both CCNE1-amplified and non-amplified) in 96-well plates.
-
Treating the cells with a range of concentrations of the inhibitor (e.g., RP-6306) for a specified period (e.g., 72 hours).
-
Measuring cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Calculating the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values from the dose-response curves.
Western Blotting
Western blotting is used to assess the on-target effects of the inhibitor by measuring the phosphorylation status of key proteins.
-
Cells are treated with the PKMYT1 inhibitor for a defined time.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for proteins of interest, such as phospho-CDK1 (Thr14), total CDK1, and markers of DNA damage (e.g., γH2AX).
-
Secondary antibodies conjugated to an enzyme are used for detection, and the resulting signal is quantified. A reduction in phospho-CDK1 (Thr14) levels indicates target engagement by the inhibitor.[7]
In Vivo Xenograft Studies
To evaluate the anti-tumor activity of PKMYT1 inhibitors in a living organism, xenograft models are commonly used.
-
Immuno-compromised mice are subcutaneously implanted with human cancer cells (e.g., OVCAR3 or HCC1569).[3]
-
Once tumors reach a specified size, mice are randomized into treatment and control groups.
-
The inhibitor (e.g., RP-6306) is administered orally at various doses and schedules (e.g., twice daily).[14]
-
Tumor volume and mouse body weight are measured regularly throughout the study.[3]
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., western blotting for target engagement markers).[2]
The following diagram illustrates a typical experimental workflow for preclinical evaluation.
Caption: Preclinical experimental workflow for a PKMYT1 inhibitor.
Conclusion
The inhibition of PKMYT1 represents a highly promising therapeutic strategy for cancers characterized by CCNE1 amplification. RP-6306 (lunresertib) is the leading clinical candidate in this class, with a robust preclinical data package demonstrating potent and selective activity, and encouraging early clinical results that have led to Fast Track designation from the FDA.[4][17] The data strongly support its continued development as both a monotherapy and in combination therapies.
In contrast, this compound remains a preclinical tool compound with limited characterization in the public domain. While it shows inhibitory activity against PKMYT1, the available data is insufficient for a direct, meaningful comparison with a clinical-stage drug like RP-6306, particularly regarding its efficacy and selectivity in the context of CCNE1-amplified cancers.
For researchers and drug developers, the story of RP-6306 provides a compelling blueprint for the successful application of synthetic lethality to target difficult-to-treat cancers. Future research will likely focus on expanding the utility of PKMYT1 inhibitors to other genetic contexts and optimizing combination strategies to overcome resistance.
References
- 1. New drug shows promise slowing tumour growth in some hard-to-treat cancers | University of Toronto [utoronto.ca]
- 2. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Repare Therapeutics Announces Publication of Preclinical Data in Nature Demonstrating the Potential of PKMYT1 Inhibitor RP-6306 in Tumors With CCNE1 Amplification - BioSpace [biospace.com]
- 5. ir.reparerx.com [ir.reparerx.com]
- 6. ir.reparerx.com [ir.reparerx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. reparerx.com [reparerx.com]
- 12. selleckchem.com [selleckchem.com]
- 13. | BioWorld [bioworld.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Study of RP-6306 Alone or in Combination With RP-3500 or Debio 0123 in Patients With Advanced Solid Tumors [clin.larvol.com]
- 16. onclive.com [onclive.com]
- 17. targetedonc.com [targetedonc.com]
- 18. ir.reparerx.com [ir.reparerx.com]
- 19. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Pkmyt1 Inhibitor Activity Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the activity of Pkmyt1 inhibitors in various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
Protein kinase membrane-associated tyrosine/threonine 1 (Pkmyt1) is a crucial regulator of the G2/M cell cycle checkpoint.[1][2][3] It acts by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), thereby preventing premature entry into mitosis.[1][2][4][5] This function is particularly critical for cancer cells, which often rely on this checkpoint to repair DNA damage and avoid mitotic catastrophe.[1][2] Consequently, inhibiting Pkmyt1 has emerged as a promising therapeutic strategy in oncology.[2][4] This guide focuses on the activity of the selective Pkmyt1 inhibitor, RP-6306 (lunresertib), with comparative data on Pkmyt1-IN-8 where available.
Data Presentation: Inhibitor Potency in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for Pkmyt1 inhibitors in various cancer cell lines. These values are critical indicators of a compound's potency.
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound | OVCAR3 | Ovarian Cancer | GI50: 2.02 | [6] |
| RP-6306 (Lunresertib) | HCC1806 | Triple-Negative Breast Cancer | IC50: Significantly lower than MDA-MB-231 and SUM149 | [7] |
| RP-6306 (Lunresertib) | MDA-MB-157 | Triple-Negative Breast Cancer | IC50: Significantly lower than MDA-MB-231 and SUM149 | [7] |
| RP-6306 (Lunresertib) | MDA-MB-231 | Triple-Negative Breast Cancer | Higher IC50 | [7] |
| RP-6306 (Lunresertib) | SUM149 | Triple-Negative Breast Cancer | Higher IC50 | [7] |
| RP-6306 (Lunresertib) | T47D Palbo-R | ER+ Breast Cancer | IC50: 0.616 | [6] |
| RP-6306 (Lunresertib) | T47D Parental | ER+ Breast Cancer | IC50: 0.963 | [6] |
Signaling Pathway and Experimental Workflow
To understand the context of Pkmyt1 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the assessment of Pkmyt1 inhibitors.
Cell Viability Assay (CCK-8/WST-8 Method)
This assay determines the number of viable cells in culture by measuring the activity of cellular dehydrogenases.
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in fresh culture medium and adjust the concentration to 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Drug Treatment:
-
Prepare a stock solution of the Pkmyt1 inhibitor (e.g., RP-6306) in DMSO.
-
Create a series of dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations.
-
For control wells, add medium with the same final concentration of DMSO used in the treated wells.
-
Incubate the plate for the specified treatment duration (e.g., 72 hours).[8]
-
-
WST-8 Assay and Data Acquisition:
-
Following incubation, add 10 µL of WST-8 (or CCK-8) reagent to each well.[8][9]
-
Incubate the plate for 1-4 hours at 37°C.[9]
-
Measure the absorbance at 450 nm using a microplate reader.[8][9]
-
Subtract the absorbance of the background control wells from all other readings.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells and plot the results to determine the IC50/GI50 value.
-
Western Blot for Phospho-CDK1
This technique is used to detect the phosphorylation status of CDK1, a direct downstream target of Pkmyt1. A decrease in phosphorylated CDK1 (p-CDK1) indicates successful Pkmyt1 inhibition.
-
Cell Lysis:
-
Culture and treat cells with the Pkmyt1 inhibitor as desired.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.[10]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-CDK1 (Thr14), total CDK1, and a loading control (e.g., GAPDH).[6][10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Overexpressed PKMYT1 promotes tumor progression and associates with poor survival in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Myt-1 mediated phosphorylation of Cyclin B:Cdc2 complexes [reactome.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. reparerx.com [reparerx.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
The Synergistic Power of Dual Targeting: A Guide to Pkmyt1 and PARP Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of precision oncology, the strategic combination of targeted therapies is emerging as a powerful approach to enhance anti-tumor efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects observed when combining Pkmyt1 inhibitors, such as Pkmyt1-IN-8, with PARP inhibitors. By targeting two critical nodes in the cancer cell's survival machinery—cell cycle regulation and DNA damage repair—this combination holds the potential for a potent synthetic lethal interaction.
Unveiling the Mechanisms of Action
Pkmyt1 Inhibitors: Forcing Catastrophic Cell Division
Pkmyt1 (Protein kinase, membrane-associated tyrosine/threonine 1) is a crucial negative regulator of the cell cycle.[1][2] It acts as a gatekeeper for mitotic entry by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1][2] In many cancer cells, the cell cycle checkpoints are dysregulated, making them heavily reliant on Pkmyt1 to prevent premature and catastrophic entry into mitosis.[3]
Pkmyt1 inhibitors, like this compound, block the activity of the Pkmyt1 kinase.[3] This inhibition leads to the accumulation of active CDK1, forcing the cancer cells to enter mitosis before they are ready, often with unrepaired DNA damage. This premature mitotic entry results in "mitotic catastrophe," a form of apoptosis.[3]
PARP Inhibitors: Crippling DNA Repair
Poly (ADP-ribose) polymerase (PARP) enzymes are essential for the repair of single-strand DNA breaks (SSBs).[4][5] PARP inhibitors block this repair mechanism. When SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in the formation of more lethal double-strand breaks (DSBs).[6]
In cancer cells with pre-existing defects in the homologous recombination repair (HRR) pathway for DSBs, such as those with BRCA1/2 mutations, the accumulation of DSBs is particularly lethal. This concept is known as synthetic lethality.[6]
The Synergistic Effect: A Two-Pronged Attack
The combination of a Pkmyt1 inhibitor with a PARP inhibitor creates a powerful synergistic effect by launching a dual assault on the cancer cell. The proposed mechanism for this synergy is as follows:
-
Induction of DNA Damage: The PARP inhibitor prevents the repair of single-strand DNA breaks, leading to an accumulation of DNA damage.
-
Abrogation of the G2/M Checkpoint: The Pkmyt1 inhibitor overrides the cell's ability to halt the cell cycle in response to this DNA damage.
-
Forced Mitotic Entry with Damaged DNA: The cancer cell is forced into mitosis with a heavy burden of unrepaired DNA, leading to widespread chromosomal abnormalities.
-
Mitotic Catastrophe and Cell Death: This overload of genomic instability triggers mitotic catastrophe and subsequent apoptosis.
This synergistic interaction is not limited to cancers with HRR deficiencies. The combination has the potential to be effective in a broader range of tumors that are sensitive to Pkmyt1 inhibition, effectively creating a "BRCAness" phenotype by preventing the repair of PARP inhibitor-induced DNA damage before mitotic entry.
Supporting Experimental Data
While direct experimental data for the specific combination of this compound and PARP inhibitors is emerging, extensive research on the synergy of Pkmyt1 inhibitors with other DNA damage response (DDR) inhibitors, such as ATR and WEE1 inhibitors, provides a strong rationale for this combination. The data presented below for the Pkmyt1 inhibitor lunresertib (RP-6306) in combination with other DDR inhibitors can be considered indicative of the potential synergistic effects with PARP inhibitors.
Table 1: Synergistic Cytotoxicity of Lunresertib (PKMYT1 inhibitor) with DDR Inhibitors
| Cell Line | Cancer Type | Combination Agent | Synergy Score (ZIP) | Efficacy Outcome | Reference |
| COV362 | Ovarian Cancer | Adavosertib (WEE1i) | High Synergy | Efficient killing of cancer cells at low doses | [7] |
| U2OS | Osteosarcoma | Adavosertib (WEE1i) | Synergistic | Increased formation of micronuclei, indicating genomic instability | [7] |
| Multiple | Gynecologic Cancers | Camonsertib (ATRi) | Not specified | Promising efficacy with manageable safety profile in Phase 1 trial | [8] |
Table 2: In Vivo Efficacy of Pkmyt1 Inhibitor Combinations
| Cancer Model | Combination | Key Findings | Reference |
| Ovarian Cancer Organoids | Lunresertib + Adavosertib | Pronounced synergistic response in eradicating organoids | [7] |
| Patient-Derived Xenografts (PDXs) | Lunresertib + Gemcitabine | Greater tumor volume reduction compared to single agents | [1] |
Experimental Protocols
To assess the synergistic effects of this compound and PARP inhibitors, the following experimental protocols are recommended:
1. Cell Viability and Synergy Analysis
-
Objective: To determine the effect of the combination on cell proliferation and quantify the synergy.
-
Methodology:
-
Seed cancer cells in 96-well plates.
-
Treat cells with a dose matrix of this compound and a PARP inhibitor, both alone and in combination.
-
After 72 hours, assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the Combination Index (CI) using CompuSyn software. A CI value less than 1 indicates synergy.[9]
-
2. Western Blot Analysis for DNA Damage and Apoptosis Markers
-
Objective: To investigate the molecular mechanism of synergy.
-
Methodology:
-
Treat cells with this compound, a PARP inhibitor, and the combination for 24-48 hours.
-
Lyse the cells and perform Western blotting for key proteins:
-
DNA Damage: γH2AX (a marker of double-strand breaks)
-
Apoptosis: Cleaved PARP, Cleaved Caspase-3
-
Cell Cycle: Phospho-CDK1 (Tyr15)
-
-
Increased levels of γH2AX and cleaved apoptosis markers in the combination treatment compared to single agents would confirm the proposed mechanism.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the combination on cell cycle progression.
-
Methodology:
-
Treat cells with this compound, a PARP inhibitor, and the combination for 24 hours.
-
Fix and stain the cells with propidium (B1200493) iodide (PI).
-
Analyze the cell cycle distribution using a flow cytometer.
-
An increase in the percentage of cells in the G2/M phase and a sub-G1 peak (indicative of apoptosis) in the combination treatment would demonstrate cell cycle arrest and cell death.
-
Visualizing the Synergy
Signaling Pathway of Pkmyt1 and PARP Inhibition
Caption: Pkmyt1 and PARP inhibitor signaling pathways.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing Pkmyt1 and PARP inhibitor synergy.
Conclusion
The combination of Pkmyt1 inhibitors, such as this compound, with PARP inhibitors represents a promising and rational therapeutic strategy. By simultaneously disrupting cell cycle control and DNA damage repair, this combination has the potential to induce synthetic lethality in a wide range of cancers. The preclinical data from analogous combinations are highly encouraging, and the experimental protocols outlined in this guide provide a robust framework for further investigation into this powerful anti-cancer approach. This dual-targeting strategy warrants further exploration in preclinical and clinical settings to unlock its full therapeutic potential for patients with difficult-to-treat malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 5. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Selectivity of PKMYT1 Inhibitors: Pkmyt1-IN-8 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Pkmyt1-IN-8 against other notable inhibitors targeting the G2/M checkpoint, including the highly selective PKMYT1 inhibitor RP-6306 and the well-characterized WEE1 inhibitor AZD1775. The data presented is compiled from publicly available experimental results to aid in the objective assessment of these compounds for research and development purposes.
Introduction to PKMYT1
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) is a crucial regulator of the G2/M cell cycle checkpoint.[1][2] As a member of the WEE1 kinase family, its primary role is to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis.[1][3] This function allows for the completion of DNA repair before cell division, safeguarding genomic integrity.[1] In many cancers where the G1 checkpoint is defective, cells become heavily reliant on the G2/M checkpoint for survival, making PKMYT1 an attractive therapeutic target.[4] Inhibiting PKMYT1 can force cancer cells with damaged DNA to enter mitosis prematurely, leading to a form of cell death known as mitotic catastrophe.[3]
Inhibitor Selectivity Profiles
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. A highly selective inhibitor minimizes off-target effects, potentially leading to a better therapeutic window. This section compares the selectivity of this compound with the selective PKMYT1 inhibitor RP-6306 and the WEE1 inhibitor AZD1775.
Quantitative Kinase Inhibition Data
The following tables summarize the inhibitory activity (IC50/EC50) of the compared compounds against their primary targets and key off-targets.
Table 1: Potency against Primary Kinase Targets
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference(s) |
| This compound | PKMYT1 | Biochemical | 9 | [5][6][7][8] |
| RP-6306 (lunresertib) | PKMYT1 | Biochemical (ADP-Glo) | 3.1 ± 1.2 | [9] |
| PKMYT1 | Cellular (NanoBRET) | 2.5 ± 0.8 | [9] | |
| PKMYT1 | Cell-based | 14 | [10] | |
| AZD1775 (adavosertib) | WEE1 | Biochemical | 5.2 | [11][12] |
Table 2: Selectivity Profile Against Homologous Kinase and Off-Targets
| Compound | Off-Target Kinase | Assay Type | IC50 / EC50 (µM) | Selectivity (Fold vs. Primary Target) | Reference(s) |
| This compound | EPHB3 | Biochemical | 1.79 | ~200x | [5][8] |
| EPHA1 | Biochemical | 3.17 | ~350x | [5][8] | |
| KIT | Biochemical | 4.29 | ~475x | [5][8] | |
| EPHB1 | Biochemical | 6.32 | ~700x | [5][8] | |
| EPHA2 | Biochemical | 6.83 | ~760x | [5][8] | |
| EPHA3 | Biochemical | 8.10 | ~900x | [5][8] | |
| EPHB2 | Biochemical | 10.9 | ~1210x | [5][8] | |
| RP-6306 (lunresertib) | WEE1 | Cellular (NanoBRET) | 4.8 ± 2.0 | ~1920x | [9] |
| AZD1775 (adavosertib) | Myt1 (PKMYT1) | Biochemical | >100x vs. WEE1 | >100x | [12] |
| Yes | Biochemical | 0.014 | ~2-3x | [11][12] |
Note: Direct, comprehensive KINOMEscan data for this compound was not publicly available. The selectivity data is based on reported IC50 values for a limited panel of kinases. RP-6306 was shown to be highly selective in a Kinativ™ cell lysate kinase binding assay, binding to only 6 of 274 kinases at a concentration of 1.2 µM.[13][14]
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the biological pathway and experimental setups are crucial for understanding the context of inhibitor action and the methods used for their characterization.
Caption: G2/M checkpoint signaling pathway.
Caption: ADP-Glo™ kinase assay workflow.
Caption: NanoBRET™ target engagement assay workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine kinase inhibitor selectivity.
ADP-Glo™ Kinase Assay (Biochemical IC50 Determination)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[15][16][17][18]
Materials:
-
PKMYT1 enzyme
-
Substrate (e.g., a suitable peptide or protein)
-
ATP
-
Test Inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque multi-well plates
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction. A typical reaction volume is 5 µL.[16]
-
Add 1.25 µL of 4x test inhibitor diluted in kinase buffer.
-
Add 1.25 µL of 4x substrate/ATP mix (in kinase buffer).
-
To initiate the reaction, add 2.5 µL of 2x PKMYT1 enzyme (in kinase buffer).
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[16]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal from the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.[16]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NanoBRET™ Target Engagement Assay (Cellular EC50 Determination)
This assay measures the apparent affinity of a test compound for a target kinase in living cells.[19][20][21][22] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-PKMYT1 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer and Nano-Glo® Substrate
-
Test Inhibitor (e.g., RP-6306)
-
White, non-binding surface 96-well plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-PKMYT1 expression vector. Culture the cells for approximately 24 hours to allow for protein expression.[21]
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Plate the cells into the 96-well assay plates.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test inhibitor in Opti-MEM™.
-
Add the test inhibitor to the wells.
-
Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.
-
-
Incubation: Incubate the plate in a CO2 incubator at 37°C for a period of time (e.g., 2 hours) to allow the system to reach equilibrium.[21]
-
Signal Detection: Add the Nano-Glo® Substrate to all wells. Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET signals.[21]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular EC50 value.
Conclusion
The selectivity profile is a critical determinant of a kinase inhibitor's utility as a research tool and its potential as a therapeutic agent.
-
This compound is a potent inhibitor of PKMYT1 with an IC50 of 9 nM. While it shows good selectivity against the tested Ephrin receptors and KIT kinase (200 to >1200-fold), a broader kinome-wide screen would be necessary to fully characterize its off-target profile.
-
RP-6306 demonstrates exceptional selectivity for PKMYT1 over its close homolog WEE1 (~1920-fold in a cellular assay) and high selectivity across the broader kinome.[9] This makes it a superior tool for specifically interrogating PKMYT1 function in cellular and in vivo models.
-
AZD1775 is a potent WEE1 inhibitor but is known to have significant off-target activity against other kinases, most notably the PLK family. This polypharmacology should be considered when interpreting experimental results using this compound.
For researchers aiming to specifically study the biological consequences of PKMYT1 inhibition, a highly selective compound like RP-6306 is the preferred choice. This compound represents a potent PKMYT1 inhibitor, but its full off-target profile requires further investigation to be used with the same level of confidence as RP-6306. AZD1775 remains a valuable tool for studying WEE1, but its off-target effects necessitate careful experimental design and interpretation.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ephrin Receptor | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Wee1 — TargetMol Chemicals [targetmol.com]
- 8. ephrinreceptor — TargetMol Chemicals [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Probe Adavosertib | Chemical Probes Portal [chemicalprobes.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RP-6306: a first-in-class, orally available and selective PKMYT1 inhibitor for the treatment of CCNE1-amplified tumors | BioWorld [bioworld.com]
- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. carnabio.com [carnabio.com]
- 19. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 20. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 21. eubopen.org [eubopen.org]
- 22. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.jp]
Validating Pkmyt1-IN-8 as a Tool Compound for PKMYT1 Research: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1) in cell cycle regulation and oncology, the selection of a potent and selective tool compound is paramount. This guide provides a comprehensive comparison of Pkmyt1-IN-8 with other available PKMYT1 inhibitors and degraders, supported by experimental data and detailed protocols to aid in the informed selection of the most suitable research tool.
PKMYT1 is a key negative regulator of the G2/M cell cycle checkpoint, primarily through its inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1). Its role in allowing cancer cells to cope with DNA damage has made it an attractive therapeutic target, leading to the development of various inhibitory molecules. This guide focuses on the validation of this compound and compares its performance against notable alternatives such as RP-6306 (Lunresertib), compound A30, MY-14, and the PROTAC degrader D16-M1P2.
Comparative Analysis of PKMYT1 Inhibitors
The efficacy of a tool compound is determined by its potency, selectivity, and cellular activity. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: In Vitro Potency against PKMYT1
| Compound | Type | IC50 (nM) | Assay Type |
| This compound | Inhibitor | 9 | Biochemical Assay |
| RP-6306 (Lunresertib) | Inhibitor | 3.1 - 14 | ADP-Glo Kinase Assay[1][2] |
| Compound A30 | Inhibitor | 3 | Kinase Inhibition Assay[3] |
| MY-14 | Inhibitor | 2 | LanthaScreen™ Eu Kinase Binding Assay[4] |
| D16-M1P2 | PROTAC Degrader | N/A (Inhibitory IC50 not the primary metric) | N/A |
Table 2: Kinase Selectivity Profile
| Compound | Selectivity Highlights |
| This compound | Inhibits EPHB3, EPHA1, KIT, EPHB1, EPHA2, EPHA3, and EPHB2 with IC50s in the micromolar range. |
| RP-6306 (Lunresertib) | High degree of selectivity over other kinases.[2] 1,920-fold lower EC50 for PKMYT1 (2.5 nM) compared to WEE1 in a NanoBRET assay.[1] |
| Compound A30 | Described as having excellent selectivity at both the kinase and cellular levels.[3] |
| MY-14 | Data on broad kinome selectivity is not readily available. |
| D16-M1P2 | As a PROTAC, selectivity is determined by both the binder and E3 ligase recruitment, potentially offering a different selectivity profile than pure inhibitors. |
Table 3: Cellular Activity and Efficacy
| Compound | Cell Line(s) | Cellular Effect | GI50 / EC50 / DC50 |
| This compound | OVCAR3 | Inhibition of proliferation | GI50: 2.02 µM |
| RP-6306 (Lunresertib) | CCNE1-amplified cell lines (e.g., HCC1569, OVCAR3) | Selective cytotoxicity, induction of DNA damage (γH2AX), unscheduled CDK1 activation.[1][2] | EC50: 26 - 93 nM in CCNE1-amplified cell lines. |
| Compound A30 | CCNE1-amplified tumor cells | Strong antiproliferative effects, induction of apoptosis, S-phase cell cycle arrest.[3] | Not specified. |
| MY-14 | HCC1569, OVCAR3 | Significant anti-proliferative efficacy, induction of apoptosis, S-phase cell cycle arrest.[4] | IC50: 1.06 µM (HCC1569), 0.80 µM (OVCAR3)[4] |
| D16-M1P2 | PC3 | Potent TRIB2 degradation (as a PROTAC) | DC50: 16.84 nM[5] |
Signaling Pathways and Experimental Workflows
To understand the context of PKMYT1 inhibition and the methods used for validation, the following diagrams illustrate the core signaling pathway and experimental workflows.
Caption: PKMYT1's role in the G2/M cell cycle checkpoint.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent and selective PKMYT1 inhibitors for the treatment of CCNE1-amplified cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC [pmc.ncbi.nlm.nih.gov]
Pkmyt1-IN-8: A Comparative Analysis of Efficacy in p53-Mutant versus p53-Wildtype Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Pkmyt1-IN-8, a potent inhibitor of the Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), in cancers with differing p53 status. The data presented herein, including that from analogous PKMYT1 inhibitors, suggests a significantly greater therapeutic potential of targeting PKMYT1 in tumors harboring p53 mutations.
Introduction to PKMYT1 and its Role in Cancer
PKMYT1 is a crucial cell cycle regulatory kinase that acts as a gatekeeper for mitotic entry.[1][2] It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), thereby preventing cells from prematurely proceeding from the G2 to the M phase of the cell cycle.[3][4] This G2/M checkpoint is particularly critical for cells that have accumulated DNA damage, allowing time for repair before cell division.
In many cancers, the tumor suppressor protein p53 is mutated, leading to a defective G1/S checkpoint.[5][6] Consequently, these cancer cells become heavily reliant on the G2/M checkpoint to maintain genomic stability and survive.[5][7] Inhibition of PKMYT1 in such p53-deficient cells abrogates this last line of defense, forcing the cells to enter mitosis with unrepaired DNA, which results in mitotic catastrophe and subsequent cell death.[3][8] This selective vulnerability creates a synthetic lethal interaction between p53 mutation and PKMYT1 inhibition.[8][9][10]
This compound is a specific inhibitor of PKMYT1 with a reported half-maximal inhibitory concentration (IC50) of 9 nM.[11]
Comparative Efficacy Data: PKMYT1 Inhibition in p53-Mutant vs. p53-Wildtype Cancers
While specific comparative studies on this compound across a panel of p53-mutant and p53-wildtype cell lines are not extensively available in the public domain, compelling evidence from studies on the highly selective clinical-stage PKMYT1 inhibitor, lunresertib (RP-6306), strongly supports a differential efficacy based on p53 status.
Table 1: In Vitro Efficacy of the PKMYT1 Inhibitor Lunresertib (RP-6306) in Cancer Cells with Varying p53 and KRAS Status
| Cell Line Model | Genetic Background | Lunresertib EC50 Fold Shift (vs. Wildtype) | Reference |
| Isogenic KRAS/TP53 double mutant cells | KRAS mutant, TP53 mutant | Up to 12-fold lower | [5] |
| Multiple Myeloma (MM) cell lines | del17p / TP53 mutant | Significantly lower | [7] |
| p53 Knockout (KO) in Wildtype MM cells | TP53 knockout | Sensitized to inhibition | [7] |
| Endocrine Therapy-resistant ER+ breast cancer | TP53 mutant | Synergistic viability reduction with gemcitabine | [9] |
Data presented is for the selective PKMYT1 inhibitor lunresertib (RP-6306) and is used as a surrogate to illustrate the principle of enhanced efficacy in p53-mutant backgrounds.
These findings demonstrate that cancer cells with mutations or deletions in the TP53 gene exhibit significantly increased sensitivity to PKMYT1 inhibition.[5][7] The combination of KRAS mutations with p53 loss further enhances this sensitivity.[5][12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the underlying signaling pathway and a typical experimental workflow for evaluating the efficacy of this compound.
Caption: Differential signaling in p53-WT vs. p53-mutant cells upon PKMYT1 inhibition.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. apexbt.com [apexbt.com]
- 4. Reactome | Myt-1 mediated phosphorylation of Cyclin B:Cdc2 complexes [reactome.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Recent findings on the role of wild-type and mutant p53 in cancer development and therapy [frontiersin.org]
- 7. ashpublications.org [ashpublications.org]
- 8. drughunter.com [drughunter.com]
- 9. PKMYT1 Is a Marker of Treatment Response and a Therapeutic Target for CDK4/6 Inhibitor-Resistance in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Genome-wide CRISPR screens identify PKMYT1 as a therapeutic target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reparerx.com [reparerx.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pkmyt1-IN-8
Disclaimer: This document provides essential safety and logistical information for the proper disposal of the small molecule kinase inhibitor Pkmyt1-IN-8. This guidance is intended for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals, as a specific Safety Data Sheet (SDS) for this compound with explicit disposal instructions was not found in publicly available resources. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department and adhere to local, state, and federal regulations. This guide should supplement, not replace, institutional protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with care, treating it as a potentially hazardous compound. Small molecule kinase inhibitors can have potent biological effects and may be categorized as cytotoxic or toxic.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its associated waste. This includes:
-
Double nitrile gloves
-
Safety goggles or a face shield
-
A laboratory coat
All handling of the compound, including weighing, solution preparation, and waste consolidation, should be performed within a certified chemical fume hood to prevent the inhalation of aerosols or fine powders.[1][2]
Key Compound Data: this compound
The following table summarizes key inhibitory and physicochemical data for this compound, which is crucial for understanding its potency and potential hazards.
| Identifier | Target | IC50 | Off-Targets | GI50 (OVCAR3 cells) |
| This compound | PKMYT1 | 9 nM | EPHB3 (1.79 µM), EPHA1 (3.17 µM), KIT (4.29 µM), EPHB1 (6.32 µM), EPHA2 (6.83 µM), EPHA3 (8.10 µM), EPHB2 (10.9 µM) | 2.02 µM |
Data sourced from MedchemExpress.[3]
Pkmyt1 Signaling Pathway in Cell Cycle Regulation
Pkmyt1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1), also known as Myt1, is a crucial negative regulator of the G2/M transition in the cell cycle.[4] It functions by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), which is essential for entry into mitosis.[5][6] this compound is a potent inhibitor of PKMYT1, leading to the activation of CDK1 and forcing cells to enter mitosis, which can be a therapeutic strategy for certain cancers.[7]
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound is critical for laboratory safety and environmental protection. The core principle is the strict segregation of all contaminated materials as hazardous chemical waste.[1][8]
Step 1: Waste Segregation at the Point of Generation
Properly segregate waste as soon as it is generated. Never mix chemical waste with regular trash or biohazardous waste streams.[1][9]
-
Solid Waste: All disposable items that have come into direct contact with this compound must be treated as contaminated solid chemical waste. This includes:
-
Gloves
-
Pipette tips
-
Tubes, vials, and flasks
-
Weighing paper and bench paper
-
Contaminated labware (if not decontaminated)[8]
Collect these materials in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2]
-
-
Liquid Waste: All solutions containing this compound must be collected as liquid chemical waste.[1][2] This includes:
-
Unused stock solutions (e.g., in DMSO)
-
Diluted solutions in buffers or cell culture media
-
Solvents used for rinsing contaminated glassware
Collect liquid waste in a dedicated, chemically compatible, and sealable container (e.g., a glass or polyethylene (B3416737) bottle). Be mindful of solvent compatibility; for instance, halogenated and non-halogenated solvent waste should generally be collected separately.[1]
-
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container specifically for hazardous chemical waste.[2]
Step 2: Decontamination of Reusable Items
For reusable glassware or equipment, a triple-rinse procedure is recommended.[8][10]
-
Initial Rinse: Rinse the item with a suitable solvent that can solubilize this compound (e.g., ethanol (B145695) or acetone). Collect this rinsate as hazardous liquid waste.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same waste container.
-
Final Rinse: A final rinse with water can be performed. This rinsate should also be collected as hazardous waste.[8] After this procedure, the glassware can typically be washed through standard laboratory procedures.
Step 3: Waste Container Labeling and Storage
Proper labeling is a critical regulatory requirement.[8][9]
-
Labeling: Clearly label every waste container with the words "Hazardous Waste."[8] The label must also include the full chemical name ("this compound") and list all components of the waste, including solvents and their approximate concentrations.
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area within your laboratory.[1] This area must have secondary containment to capture any potential spills or leaks. Ensure that incompatible waste types are segregated to prevent dangerous chemical reactions.[10]
Step 4: Arranging for Waste Disposal
Do not dispose of any this compound waste down the drain or in the regular trash.[8][11]
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[1]
-
Documentation: Maintain accurate records of the waste generated as required by your institution and regulatory bodies.
By adhering to these general protocols and your institution's specific guidelines, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genecards.org [genecards.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. PKMYT1 - Wikipedia [en.wikipedia.org]
- 7. CCNE1 amplification is synthetic lethal with PKMYT1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
